Q-VD-OPh
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJCYKITXPCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Q-VD-OPh: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research.[1][2][3][4] Its broad-spectrum activity, coupled with low cytotoxicity and high in vivo stability, distinguishes it from earlier generations of caspase inhibitors.[1][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound in apoptosis, including its inhibitory effects on both the intrinsic and extrinsic pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective application in a research setting.
Introduction: The Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][6][7] This process is primarily executed by a family of cysteine-aspartic proteases known as caspases.[1] Caspases exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to pro-apoptotic stimuli.[1]
There are two main classes of apoptotic caspases:
-
Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated upstream in response to specific death signals and are responsible for activating the effector caspases.[1]
-
Effector (Executioner) Caspases: This group, which includes caspase-3, -6, and -7, is activated by initiator caspases.[1] Once active, they cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[1]
Given their central role in apoptosis, the inhibition of caspases presents a valuable strategy for studying and potentially treating diseases characterized by excessive cell death.[1][7]
This compound: A Superior Pan-Caspase Inhibitor
This compound is recognized for its significant advantages over other caspase inhibitors, such as Z-VAD-fmk.[1][5] These advantages include greater efficacy at lower concentrations, the ability to cross the blood-brain barrier, and a lack of toxicity in vivo.[1][6][8] The chemical structure of this compound, featuring a quinolyl and a phenoxy group, is believed to enhance its cellular permeability and access to its caspase targets.[1][9]
Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases.[3][10] The valine-aspartate dipeptide sequence in its structure mimics the caspase cleavage site, allowing it to specifically target these proteases.[1] The O-phenoxy (OPh) group provides a superior "trap" for the caspase's active site compared to the fluoromethylketone (fmk) group found in older inhibitors.[3] This irreversible binding effectively blocks the enzymatic activity of both initiator and effector caspases, thereby halting the apoptotic cascade.[10]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a wide range of caspases. The half-maximal inhibitory concentrations (IC50) for various recombinant caspases are summarized in the table below.
| Caspase | IC50 (nM) |
| Caspase-1 | 25 - 50 |
| Caspase-3 | 25 |
| Caspase-7 | 48 |
| Caspase-8 | 100 |
| Caspase-9 | 400 - 430 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Data compiled from multiple sources.[1][2][11][12][13]
Inhibition of Apoptotic Signaling Pathways
This compound effectively blocks apoptosis mediated by both the extrinsic and intrinsic pathways by targeting the key caspases involved in each.[5]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins like FADD and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 is activated, which in turn directly activates effector caspases like caspase-3.[1] In some cell types, caspase-8 also cleaves Bid to tBid, which then engages the intrinsic pathway.[1] this compound inhibits this pathway by directly and irreversibly inhibiting the activity of caspase-8 and downstream effector caspases.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal.[1] These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, which induce mitochondrial outer membrane permeabilization (MOMP).[1] This results in the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.[1] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, culminating in apoptosis.[1] this compound blocks this pathway by inhibiting the activity of caspase-9 and the downstream effector caspases.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Optimal conditions, such as cell density and inhibitor concentration, should be determined empirically for each experimental system.
General Workflow for Apoptosis Inhibition Assay
This workflow outlines the typical steps for assessing the anti-apoptotic effects of this compound in a cell-based assay.
Caspase-3/7 Activity Assay (Colorimetric)
This protocol is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA, by active caspase-3 and -7.
Materials:
-
Cells cultured in appropriate plates.
-
Apoptosis-inducing agent.
-
This compound (stock solution in DMSO).
-
Cell Lysis Buffer.
-
Reaction Buffer.
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA).
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-incubate cells with the desired concentration of this compound (typically 10-100 µM) for 30-60 minutes before adding the apoptosis-inducing agent.[3][14] Include appropriate controls (untreated, vehicle control, apoptosis inducer only).
-
Cell Lysis: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes.[15]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 11,000 x g) for 10-15 minutes at 4°C.[15] Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add Reaction Buffer followed by the caspase-3/7 substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.[16]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells in suspension.
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells as described in the caspase activity assay protocol. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[17] Add Annexin V-FITC and PI to the cell suspension.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. The cell populations will be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Cells cultured in a 96-well plate.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Treatment: Treat cells with this compound and/or an apoptosis inducer as described previously.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[17] The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion
This compound is an indispensable tool in apoptosis research, offering potent, broad-spectrum, and non-toxic inhibition of caspases.[1][19] Its ability to effectively block both the intrinsic and extrinsic apoptotic pathways allows for the precise dissection of caspase-dependent cell death mechanisms. The experimental protocols provided in this guide serve as a foundation for the successful application of this compound in various research contexts, from basic cell biology to preclinical drug development. Researchers are encouraged to optimize these protocols for their specific model systems to achieve the most reliable and informative results.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. abeomics.com [abeomics.com]
- 5. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. la-press.org [la-press.org]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 14. q-vd.com [q-vd.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Caspase assay selection guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
The Role of Q-VD-OPh as a Pan-Caspase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity, coupled with low cytotoxicity and the ability to cross the blood-brain barrier, distinguishes it from earlier generations of caspase inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its application in studying caspase-mediated signaling pathways.
Introduction
Programmed cell death, or apoptosis, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] A key family of proteases that execute this process are caspases (cysteine-aspartic proteases). Caspases are present in an inactive zymogen form (procaspase) in most cells and are activated through a proteolytic cascade in response to apoptotic stimuli.[2] Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
This compound has emerged as a superior tool for the in vitro and in vivo study of apoptosis.[1] It is a third-generation pan-caspase inhibitor that offers significant advantages over older inhibitors like Z-VAD-FMK, including greater potency, reduced off-target effects, and minimal toxicity at effective concentrations.[3][4] Its chemical structure, featuring a quinolyl moiety and a difluorophenoxymethylketone group, enhances its cell permeability and inhibitory activity.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of a broad range of caspases.[5] It covalently binds to the catalytic cysteine residue in the active site of caspases, thereby preventing their proteolytic activity.[6] This inhibition effectively blocks the downstream events of apoptosis, such as the cleavage of cellular substrates like poly (ADP-ribose) polymerase-1 (PARP), which is crucial for DNA repair, and the breakdown of the nuclear lamina.[1][7] By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), this compound can block apoptosis triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
Quantitative Data
The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a variety of caspases.
| Caspase Target | IC50 Value (nM) | Reference(s) |
| Caspase-1 | 25 - 400 | [1][7][8] |
| Caspase-3 | 25 - 400 | [1][7][9] |
| Caspase-7 | 48 | [5][8] |
| Caspase-8 | 25 - 400 | [1][7][8] |
| Caspase-9 | 25 - 400 | [1][7][8] |
| Caspase-10 | Inhibits | [5][8] |
| Caspase-12 | Inhibits | [5][8] |
Signaling Pathways
This compound is a powerful tool for dissecting the intricate signaling cascades of apoptosis. By inhibiting all caspases, it allows researchers to investigate the upstream events leading to caspase activation and to determine whether a particular cell death pathway is caspase-dependent.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly cleaves and activates executioner caspases like caspase-3 and -7, leading to apoptosis.
Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases to induce apoptosis.
Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in high-purity DMSO to create a stock solution, for example, 10 mM. To make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 513.49 g/mol ), add 195 µL of DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The reconstituted inhibitor is stable for several months under these conditions.
In Vitro Inhibition of Apoptosis
This protocol provides a general guideline for using this compound to inhibit apoptosis in cell culture.
Caption: General experimental workflow for in vitro apoptosis inhibition with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates or other appropriate culture vessels
Procedure:
-
Seed cells at the desired density in a 96-well plate or other culture vessel and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete cell culture medium. A typical final concentration is between 10-100 µM.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and apoptosis inducer.
-
Pre-incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Add the apoptosis-inducing agent to the wells. Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with this compound only.
-
Incubate the plate for the desired period to allow for the induction of apoptosis.
-
Following incubation, assess apoptosis using a suitable method, such as a caspase activity assay, Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assay.
Colorimetric Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity in cell lysates using a colorimetric substrate.
Materials:
-
Cell lysates prepared from control and treated cells
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell culture as described previously, with and without this compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[11]
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Dilute the lysates to a final concentration of 1-4 mg/mL in Cell Lysis Buffer.
-
-
Caspase Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate.
-
Prepare a master mix of 2x Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each well containing cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[11]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Data Acquisition:
In Vivo Administration of this compound
This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound in mice.
Materials:
-
This compound
-
DMSO
-
Sterile saline or corn oil (depending on the formulation)
-
Appropriate syringes and needles
Procedure:
-
Formulation:
-
For a simple formulation, dissolve this compound in 80-100% DMSO.[6]
-
Alternatively, for improved solubility and reduced potential for precipitation, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% water can be used.
-
A common in vivo dose is 20 mg/kg.[1] Doses up to 120 mg/kg have been used in mice without reported toxicity.
-
-
Administration:
-
Administer the formulated this compound via intraperitoneal (IP) injection.
-
The timing and frequency of administration will depend on the experimental model. For acute models, administration may occur shortly before or after the apoptotic insult. For chronic models, daily administration may be required.
-
Conclusion
This compound is an invaluable tool for researchers studying apoptosis and other caspase-mediated cellular processes. Its broad-spectrum inhibitory activity, high potency, and favorable safety profile make it a superior choice for both in vitro and in vivo applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting. As our understanding of the intricate roles of caspases in health and disease continues to expand, the use of specific and potent inhibitors like this compound will be crucial for the development of novel therapeutic strategies.
References
- 1. takarabio.com [takarabio.com]
- 2. Caspase 3/7 Activity [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Caspase Inhibitor Q-VD-OPh: A Technical Guide to its Impact on Programmed Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, commonly known as Q-VD-OPh, is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2][3] Its broad-spectrum activity, coupled with low cellular toxicity and the ability to cross the blood-brain barrier, has established it as a superior tool for studying the roles of caspases in programmed cell death.[4][5][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted impact on the primary programmed cell death pathways: apoptosis, necroptosis, and pyroptosis. We present quantitative data on its efficacy, detailed experimental protocols, and visual diagrams of the relevant signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Superiority of this compound
Programmed cell death is a fundamental process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][8] Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis and play significant roles in other death pathways.[4][6]
While several caspase inhibitors exist, such as Z-VAD-fmk and Boc-D-fmk, they often require high concentrations to be effective, exhibit off-target effects, and can be cytotoxic.[4][9] this compound overcomes these limitations. It is significantly more effective at lower concentrations, demonstrates exclusive caspase specificity, and remains non-toxic to cells even during long-term administration.[1][4][9] These characteristics make this compound the preferred inhibitor for elucidating caspase-dependent processes in both in vitro and in vivo models.[4]
Mechanism of Action
This compound functions as an irreversible inhibitor of a broad range of caspases. Its structure, featuring valine and aspartate amino acids, allows it to bind to the active site of caspases.[4] The quinolyl and phenoxy groups enhance its cell permeability, allowing it to efficiently access intracellular targets.[4] By covalently binding to the catalytic cysteine residue within the caspase active site, this compound permanently inactivates the enzyme, thereby blocking all downstream proteolytic events.
Quantitative Data: Efficacy and Working Concentrations
The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentrations (IC50) against key initiator and effector caspases. Its effectiveness in experimental settings is observed across a range of concentrations, depending on the cell type, stimulus, and duration of treatment.
Table 1: IC50 Values of this compound for Recombinant Caspases
| Caspase Target | IC50 Range (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Data sourced from multiple studies.[2][4][10][11]
Table 2: Recommended Working Concentrations for this compound
| Application | Typical Concentration Range |
| In Vitro Cell Culture | 5 µM - 100 µM[4][12] |
| In Vivo Animal Studies (IP injection) | 20 mg/kg[4][12] |
Note: The optimal concentration should be determined empirically for each specific experimental system.[12][13]
Table 3: Dose-Dependent Inhibition of Apoptotic Events
| Apoptotic Marker | Effective Inhibitory Concentration of this compound | Cell Lines |
| Caspase-3/-7 Activity | 0.05 µM | JURL-MK1, HL60 |
| DNA Fragmentation | 2 µM | JURL-MK1, HL60 |
| PARP-1 Cleavage | 10 µM | JURL-MK1, HL60 |
| Loss of Cellular Adhesivity | 10 µM | JURL-MK1 |
Data from a detailed study on the dose-dependent effects of this compound.[14]
Impact on Apoptosis
Apoptosis is a highly regulated form of cell death executed by caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: Triggered by the binding of ligands like TNF-α or FasL to their respective death receptors, leading to the recruitment of adaptor proteins and the activation of initiator Caspase-8.[4][8]
-
Intrinsic Pathway: Initiated by cellular stress or DNA damage, causing the release of cytochrome c from the mitochondria.[4][8] This triggers the formation of the apoptosome, which activates initiator Caspase-9.[8]
Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. This compound effectively blocks both pathways by inhibiting initiator caspases (Caspase-8, Caspase-9) and effector caspases (Caspase-3, Caspase-7), thus providing potent anti-apoptotic protection.[1][9]
Impact on Necroptosis: The Apoptosis-Necroptosis Switch
Necroptosis is a regulated form of necrosis that is typically activated when apoptosis is blocked. It is a caspase-independent pathway mediated by the serine/threonine kinases RIPK1 and RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[15]
Under certain stimuli, such as TNF-α, Caspase-8 activity is crucial for suppressing necroptosis by cleaving and inactivating RIPK1 and RIPK3. When Caspase-8 is inhibited—either genetically or pharmacologically with agents like this compound—this suppression is lifted.[16] This allows RIPK1 and RIPK3 to interact and phosphorylate each other, forming a functional necrosome complex. This complex then recruits and phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[15]
Therefore, while this compound is a potent apoptosis inhibitor, its use can paradoxically promote necroptosis under specific cellular contexts, making it a valuable tool to study the switch between these two death pathways.[3][17]
Impact on Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death crucial for host defense against pathogens.[18] It is characterized by the formation of membrane pores by members of the gasdermin (GSDM) family, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[19]
-
Canonical Inflammasome Pathway: Pathogen- or danger-associated molecular patterns (PAMPs/DAMPs) trigger the assembly of inflammasome complexes, which activate Caspase-1.[18] Active Caspase-1 cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines. The N-terminal fragment of GSDMD forms pores in the cell membrane, executing pyroptosis.[18]
-
Non-Canonical Inflammasome Pathway: Intracellular lipopolysaccharide (LPS) directly activates Caspase-4/5 (in humans) or Caspase-11 (in mice), which also cleave GSDMD to induce pyroptosis.[18]
-
Caspase-3-Mediated Pathway: Emerging evidence shows that under certain conditions, high levels of active Caspase-3 (an apoptotic caspase) can cleave Gasdermin E (GSDME), switching the cell death mode from apoptosis to pyroptosis.[18][19]
As a pan-caspase inhibitor, this compound effectively blocks pyroptosis by inhibiting the key activating caspases in all these pathways, including the inflammatory Caspase-1, -4, -5, and -11, as well as the apoptotic Caspase-3.[4][11]
Experimental Protocols
General Protocol for In Vitro Inhibition of Apoptosis
This protocol provides a general framework for using this compound to prevent apoptosis in cell culture.
Materials:
-
Cells of interest in culture
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α, Etoposide)
-
This compound (stock solution typically 10-20 mM in DMSO)[12]
-
Phosphate-Buffered Saline (PBS)
-
Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide kit, Caspase activity assay kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and recover overnight under standard culture conditions (37°C, 5% CO2).
-
Inhibitor Pre-treatment: Prepare working dilutions of this compound in fresh culture medium. A typical starting concentration is 10-20 µM. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type. Aspirate the old medium and add the medium containing this compound. Include a "vehicle control" with the same concentration of DMSO without the inhibitor.[13]
-
Incubation: Pre-incubate the cells with this compound or vehicle for 30-60 minutes.[20] This allows the inhibitor to permeate the cells and inactivate basal caspase activity.
-
Apoptosis Induction: Add the apoptosis-inducing agent directly to the wells containing this compound or vehicle. Include a "no inducer" control.
-
Incubation: Incubate for the time required for the specific inducer to cause apoptosis (typically 4-24 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer cells directly to microcentrifuge tubes.
-
Adherent cells: Collect the medium (which contains floating apoptotic cells), wash the monolayer with PBS, and then detach the remaining cells using a gentle dissociation agent like Trypsin. Combine the collected medium and the detached cells.[21]
-
-
Apoptosis Analysis: Stain and analyze the cells according to the chosen detection method (e.g., Annexin V/PI staining for flow cytometry) to quantify the percentage of live, apoptotic, and necrotic cells.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 6. la-press.org [la-press.org]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "this compound, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Necroptosis induced by RIPK3 requires MLKL but not Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 18. Frontiers | Pyroptosis-Related Inflammasome Pathway: A New Therapeutic Target for Diabetic Cardiomyopathy [frontiersin.org]
- 19. Frontiers | The role of pyroptosis in inflammatory diseases [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Q-VD-OPh: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of Q-VD-OPh for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed overview of the pan-caspase inhibitor, this compound (Quinoline-Valine-Aspartic acid-difluorophenoxymethylketone). It covers its chemical structure, physicochemical properties, mechanism of action, and its application in apoptosis research. Detailed experimental protocols for its use in key assays are also provided to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Physicochemical Properties
This compound is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1] Its chemical structure is characterized by a quinoline (B57606) group, a tripeptide sequence (Val-Asp), and a difluorophenoxymethyl ketone moiety, which is crucial for its irreversible binding to the catalytic site of caspases.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-1-oxo-2-[(2-quinolinylcarbonyl)amino]butyl]amino]-4-oxopentanoic acid | [3] |
| Molecular Formula | C₂₆H₂₅F₂N₃O₆ | [3] |
| Molecular Weight | 513.5 g/mol | [3] |
| CAS Number | 1135695-98-5 | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥30 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble | [1] |
| Storage | Store lyophilized at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles. | [1] |
| SMILES | O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(COC1=C(F)C=CC=C1F)=O)=O)C2=NC3=CC=CC=C3C=C2 | [1] |
Mechanism of Action and Biological Activity
This compound functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.[4] Its mechanism of action involves the irreversible binding of its ketone group to the catalytic cysteine residue in the active site of caspases, thereby preventing their proteolytic activity.[2] This inhibition blocks the downstream signaling cascade of apoptosis, preventing the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and ultimately protecting the cell from programmed cell death.[5]
Compared to earlier generations of pan-caspase inhibitors like Z-VAD-FMK, this compound exhibits greater potency, increased stability, and lower cytotoxicity at effective concentrations, making it a preferred tool for apoptosis research.[6]
Table 2: Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC₅₀ (nM) | Reference(s) |
| Caspase-1 | 50 | [2] |
| Caspase-3 | 25 | [2] |
| Caspase-7 | 48 | [2] |
| Caspase-8 | 100 | [2] |
| Caspase-9 | 430 | [2] |
| Caspase-10 | 25-400 | [2] |
| Caspase-12 | 25-400 | [2] |
Signaling Pathways
This compound primarily targets the caspase cascade, which is a central component of the apoptotic signaling pathway. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are directly inhibited by this compound.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways, highlighting the central role of executioner caspases and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the lyophilized this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 195 µL of anhydrous DMSO.[1]
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Apoptosis Inhibition Assay using Flow Cytometry
This protocol describes the use of this compound to inhibit apoptosis induced by a chemical agent, followed by analysis using Annexin V and Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
This compound Pre-treatment: Pre-incubate the cells with the desired final concentration of this compound (typically 10-50 µM) for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO) at the same final concentration.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the appropriate time to induce apoptosis (e.g., 4-6 hours for Staurosporine).
-
Cell Harvesting: Gently collect the cells, including any floating cells, and transfer to flow cytometry tubes.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: A step-by-step workflow for assessing the anti-apoptotic effect of this compound using flow cytometry.
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3 in cell lysates using a fluorogenic substrate. This compound is used to demonstrate the inhibition of this activity.
Materials:
-
Cell lysates from control and apoptosis-induced cells (with and without this compound treatment)
-
Caspase-3 Assay Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates from your experimental conditions according to standard protocols. Determine the protein concentration of each lysate.
-
Prepare Reaction Mix: Prepare a master mix of the Caspase-3 Assay Buffer containing DTT.
-
Set up the Assay: In a 96-well black microplate, add the following to each well:
-
Cell lysate (containing 50-200 µg of protein)
-
Caspase-3 Assay Buffer with DTT to a final volume.
-
-
Add Substrate: Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to initiate the reaction.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the controls. A decrease in fluorescence in the this compound-treated samples indicates inhibition of caspase-3 activity.
Western Blot Analysis of PARP Cleavage
This protocol details the detection of full-length PARP (~116 kDa) and its cleaved fragment (~89 kDa) by Western blot, a hallmark of caspase-3 activation.
Materials:
-
Cell lysates from control and apoptosis-induced cells (with and without this compound treatment)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. A decrease in the 89 kDa cleaved PARP band in the this compound treated samples confirms the inhibition of caspase-mediated apoptosis.[5]
In Vivo Applications
This compound has been shown to be effective and non-toxic in various in vivo models.[2] For in vivo studies in mice, a typical dosage is 10-20 mg/kg administered via intraperitoneal (i.p.) injection.[2] The compound is often formulated in a vehicle such as DMSO or a mixture of DMSO, PEG300, Tween 80, and saline.[7] Researchers should optimize the dosage and administration route for their specific animal model and disease context.
Conclusion
This compound is a powerful and specific tool for the study of apoptosis. Its well-defined chemical structure and properties, coupled with its potent pan-caspase inhibitory activity and low toxicity, make it an invaluable reagent for researchers in cell biology, cancer research, and drug development. The detailed protocols provided in this guide should facilitate the effective use of this compound in a variety of experimental settings to investigate the intricate mechanisms of programmed cell death.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Understanding the Specificity of Q-VD-OPh for Different Caspases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity and low cytotoxicity make it a valuable tool for investigating caspase-dependent signaling pathways and for protecting cells from apoptotic cell death. This technical guide provides a comprehensive overview of the specificity of this compound for various caspases, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Data Presentation: Specificity of this compound
Table 1: Inhibitory Potency (IC50) of this compound Against Various Caspases
| Caspase Target | Reported IC50 Range (nM) | Specific Reported IC50 (nM) | References |
| Caspase-1 | 25 - 400 | - | [1][2][3] |
| Caspase-2 | Inhibited | - | [4] |
| Caspase-3 | 25 - 400 | - | [1][2][3] |
| Caspase-4 | Inhibited | - | |
| Caspase-5 | Inhibited | - | [4] |
| Caspase-6 | Inhibited | - | [4] |
| Caspase-7 | - | 48 | [2][3] |
| Caspase-8 | 25 - 400 | - | [1][2][3] |
| Caspase-9 | 25 - 400 | - | [1][2][3] |
| Caspase-10 | 25 - 400 | - | [2][3] |
| Caspase-12 | 25 - 400 | - | [2][3][5] |
Note: The provided IC50 values are largely reported as a range, reflecting variability in experimental setups across different studies. This compound is also reported to inhibit caspases-2, -4, -5, and -6, although specific IC50 values are not as commonly cited.[4] It is considered to inhibit the spectrum of caspases more uniformly than older generations of pan-caspase inhibitors.[4]
Experimental Protocols
The determination of caspase inhibition by this compound is primarily achieved through in vitro enzymatic assays. Below is a detailed methodology for a typical fluorometric assay used to determine the IC50 of a caspase inhibitor.
Protocol: Determination of Caspase Inhibitor IC50 using a Fluorometric Assay
1. Principle:
This assay measures the activity of a specific caspase by monitoring the cleavage of a fluorogenic substrate. The substrate consists of a specific peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethyl coumarin, AFC). Upon cleavage by the active caspase, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the enzyme's activity. The IC50 value is determined by measuring the reduction in caspase activity in the presence of varying concentrations of the inhibitor.
2. Materials:
-
Recombinant active caspase (e.g., Caspase-3, Caspase-8, Caspase-9)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a working solution of the recombinant active caspase in assay buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Recombinant caspase and assay buffer.
-
Inhibitor wells: Recombinant caspase and the corresponding dilution of this compound.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction (change in fluorescence intensity per unit of time).
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary caspase-mediated apoptotic pathways and the points of inhibition by this compound.
Caption: The Extrinsic Apoptosis Pathway initiated by death receptor activation.
Caption: The Intrinsic Apoptosis Pathway mediated by mitochondrial stress.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on caspase activity in a cell-based assay.
Caption: A general experimental workflow for evaluating caspase inhibition.
Conclusion
This compound is a highly effective and broad-spectrum caspase inhibitor, making it an indispensable tool in apoptosis research. While precise IC50 values for each caspase can vary depending on the experimental conditions, it consistently demonstrates potent inhibition of key initiator and executioner caspases in the low nanomolar range. The provided experimental protocol offers a robust framework for quantifying its inhibitory activity, and the signaling pathway diagrams visually contextualize its mechanism of action. For researchers and drug development professionals, a thorough understanding of the specificity and mode of action of this compound is crucial for the accurate interpretation of experimental results and for its effective application in the development of novel therapeutics targeting caspase-mediated diseases.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Q-VD-OPh: A Technical Guide for Cellular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor with broad applications in cellular biology research.[1][2] Its ability to inhibit a wide range of caspases with high efficacy and low toxicity makes it an invaluable tool for studying apoptosis and other forms of programmed cell death.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and its application in dissecting apoptosis, necroptosis, and pyroptosis signaling pathways.
Introduction to this compound
This compound is a third-generation pan-caspase inhibitor that offers significant advantages over earlier inhibitors like Z-VAD-fmk.[3][5] It exhibits greater potency, broader specificity, and reduced non-specific effects and cytotoxicity, even at high concentrations.[3][4] These characteristics make it a superior choice for both in vitro and in vivo studies.[1][6] The valine-aspartate residues in its structure allow it to bind to the catalytic site of caspases, while the quinolyl and phenoxy moieties enhance its cell permeability.[7]
Mechanism of Action
This compound functions as an irreversible inhibitor of a wide spectrum of caspases, the key executioners of apoptosis.[1] Caspases are cysteine-aspartic proteases that exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[7] Once activated, initiator caspases (e.g., caspase-8, -9) cleave and activate effector caspases (e.g., caspase-3, -7), which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] this compound covalently binds to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating them and blocking the apoptotic cascade.[1]
Quantitative Data
The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentrations (IC50) against various caspases and its effective working concentrations in cellular and animal studies.
| Parameter | Value | Reference |
| IC50 for Caspases 1, 3, 8, 9 | 25 - 400 nM | [7] |
| IC50 for Caspase 7 | 48 nM | [8] |
| Effective in vitro Concentration | 5 - 100 µM | [7][9] |
| Effective in vivo Dose | 20 mg/kg | [7][9] |
Signaling Pathways
This compound is a critical tool for dissecting the intricate signaling pathways of programmed cell death.
Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases. This compound effectively blocks both pathways by inhibiting initiator and effector caspases.
Necroptosis and the Role of Caspase Inhibition
Necroptosis is a form of programmed necrosis that is initiated when apoptosis is blocked, particularly through the inhibition of caspase-8. It is mediated by the RIPK1-RIPK3-MLKL signaling axis, forming a complex known as the necrosome. While this compound primarily targets caspases, its use can inadvertently promote necroptosis by inhibiting caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3.
Pyroptosis and Inflammasome Activation
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, which are multi-protein complexes that activate inflammatory caspases (caspase-1, -4, -5, and -11). These caspases cleave Gasdermin D (GSDMD), leading to pore formation in the cell membrane and cell lysis. This compound can inhibit the inflammatory caspases, thereby blocking pyroptosis.
Experimental Protocols
General Handling and Preparation of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile DMSO to create a stock solution, for example, 10 mM.[1] To make a 10 mM stock solution, dissolve 1.0 mg of this compound in 195 µl of DMSO.[1]
-
Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution can be stored in aliquots at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]
-
Working Concentration: The optimal working concentration of this compound varies depending on the cell type and experimental conditions but typically ranges from 10 to 100 µM for in vitro studies.[9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration used for the this compound treatment. The final DMSO concentration should not exceed 0.2% to avoid cellular toxicity.[1]
Experimental Workflow for Studying Apoptosis Inhibition
This workflow outlines the general steps for inducing apoptosis and assessing the inhibitory effect of this compound.
Detailed Methodologies for Key Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Seed cells in a multi-well plate and treat with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8][10]
-
-
Staining:
-
Flow Cytometry:
This luminescent assay measures the activity of caspase-3 and -7, key effector caspases in apoptosis.
-
Plate Setup:
-
Seed cells in a white-walled 96-well plate and treat as described in the experimental workflow.
-
Include a no-cell background control and an untreated cell control.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[5]
-
Mix the contents by gently shaking the plate.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.[5]
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
This technique detects the cleavage of pro-caspases into their active forms and the cleavage of PARP, a key substrate of effector caspases.
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To distinguish between these cell death modalities, a combination of inhibitors and assays is required.
| Condition | Apoptosis | Necroptosis | Pyroptosis |
| Inducer + this compound | Cell death blocked | Cell death may be enhanced | Cell death blocked |
| Inducer + Necrostatin-1 (RIPK1 inhibitor) | Cell death proceeds | Cell death blocked | Cell death proceeds |
| Inducer + GSDMD inhibitor (e.g., Disulfiram) | Cell death proceeds | Cell death proceeds | Cell death blocked |
| LDH Release Assay | Low (until secondary necrosis) | High | High |
| Caspase-1 Activity Assay | Low | Low | High |
| Annexin V+/PI- population | High in early stages | Low | Low |
LDH Release Assay Protocol (for Necroptosis and Pyroptosis):
-
Sample Collection: After treatment, centrifuge the plate at 500 x g for 5 minutes.[12]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[12][13]
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[13][14]
-
Stop Reaction: Add 50 µL of stop solution.[12]
-
Measurement: Measure the absorbance at 490 nm.[12]
-
Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Conclusion
This compound is a superior and versatile tool for investigating caspase-dependent cellular processes. Its high potency, broad-spectrum inhibition, and low toxicity make it an ideal choice for elucidating the complex mechanisms of apoptosis and for differentiating between various forms of programmed cell death.[3][7] The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this compound in cellular biology research, ultimately contributing to a deeper understanding of cell fate determination in health and disease.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Caspase 3/7 Activity [protocols.io]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. The anti-caspase inhibitor this compound prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Cell Viability and Death [bio-protocol.org]
- 8. kumc.edu [kumc.edu]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Caspase Inhibitor Q-VD-OPh: A Technical Guide to its Preliminary Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate and often irreversible nature of neuronal damage in a host of neurological disorders presents a significant challenge to the development of effective therapeutics. A key pathological mechanism implicated in neuronal loss is apoptosis, or programmed cell death, which is executed by a family of cysteine proteases known as caspases. The pan-caspase inhibitor, Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone (Q-VD-OPh), has emerged as a potent, cell-permeable, and brain-penetrant tool for investigating the role of apoptosis in neurological insults and as a potential neuroprotective agent. This technical guide provides an in-depth overview of preliminary studies utilizing this compound in neuroscience, with a focus on its mechanism of action, quantitative outcomes from various preclinical models, and detailed experimental protocols.
Mechanism of Action
This compound is an irreversible pan-caspase inhibitor that covalently binds to the catalytic site of a broad spectrum of caspases, thereby preventing their activation and subsequent downstream apoptotic events. It effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is typically initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9, which in turn activates executioner caspases such as caspase-3. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then also activates executioner caspases. By inhibiting these key initiator and executioner caspases, this compound provides a comprehensive blockade of apoptotic signaling.
Methodological & Application
Application Notes and Protocols: Q-VD-OPh for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and elimination of damaged cells. The execution of apoptosis is primarily mediated by a family of cysteine proteases known as caspases. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1]
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[2][3] It exhibits broad-spectrum activity, inhibiting a wide range of caspases, including initiator and effector caspases such as caspases-1, -3, -7, -8, -9, -10, and -12.[4][5] Compared to first-generation inhibitors like Z-VAD-FMK, this compound demonstrates greater potency, increased selectivity for caspases over other proteases, and minimal toxicity at effective concentrations, making it an invaluable tool for studying the role of caspase-mediated apoptosis in vitro and in vivo.[3][6][7]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to inhibit apoptosis and elucidate caspase-dependent signaling pathways.
Mechanism of Action
This compound functions by irreversibly binding to the catalytic site of caspase enzymes.[2] The inhibitor is designed with a peptide sequence (Val-Asp) recognized by caspases, which directs it to the active site. The difluorophenoxymethylketone (OPh) group then forms a covalent bond with the cysteine residue in the caspase catalytic domain, permanently inactivating the enzyme.
By inhibiting both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), this compound effectively blocks the downstream events of the apoptotic cascade. This includes the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and the morphological changes associated with apoptosis.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Q-VD-OPh in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Q-VD-OPh, a potent pan-caspase inhibitor, in in vivo animal studies. This document outlines the mechanism of action, detailed experimental protocols, and quantitative data from various research applications to facilitate the effective design and execution of experiments aimed at exploring the therapeutic potential of apoptosis inhibition.
Introduction to this compound
This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a third-generation, irreversible pan-caspase inhibitor renowned for its high potency, cell permeability, and low in vivo toxicity.[1][2][3] Unlike earlier generations of caspase inhibitors, this compound demonstrates superior efficacy in preventing apoptosis mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Its ability to cross the blood-brain barrier further enhances its utility in neurological disease models.[1][3][4] These characteristics make this compound a valuable tool for investigating the role of apoptosis in a wide range of pathological conditions and for evaluating the therapeutic potential of caspase inhibition.
Mechanism of Action
This compound functions by irreversibly binding to the catalytic site of caspases, the key executioner enzymes in the apoptotic cascade. Caspases are a family of cysteine proteases that, upon activation, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By inhibiting a broad spectrum of caspases, including initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), this compound effectively halts the apoptotic signaling cascade and prevents programmed cell death.[2]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes quantitative data from various in vivo studies that have utilized this compound, providing a reference for dosage and administration strategies in different animal models and disease contexts.
| Animal Model | Disease/Condition Model | This compound Dosage | Administration Route | Frequency and Duration | Key Findings |
| Neonatal Rat (P7) | Hypoxia-Ischemia (Stroke) | 1 mg/kg | Intraperitoneal (i.p.) | Single dose post-insult | Reduced infarct volume by 48% in females; inhibited caspase-3 cleavage.[5] |
| Neonatal Mice | Hypoxia-Ischemia (Stroke) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days, starting 12h post-HI | Reduced total brain tissue loss by 31.3%; transient improvement in sensorimotor function.[6] |
| Adult Mice | Ischemic Stroke | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Neuroprotective effect, reduced cell death.[4] |
| Rhesus Macaques | Simian Immunodeficiency Virus (SIV) Infection | 20 mg/kg and 40 mg/kg | Intravenous (i.v.) or Subcutaneous (s.c.) | Daily during the acute phase of infection | Reduced T-cell apoptosis, preserved CD4+/CD8+ T-cell ratio, lowered viral load, and delayed AIDS progression.[1][7][8][9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), high purity (>99.9%)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Reconstitution of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder in high-purity DMSO to create a stock solution. A common stock concentration is 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~513.5 g/mol ), add approximately 195 µL of DMSO.[10]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
-
-
Preparation of Working Solution for Injection:
-
On the day of injection, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. For many in vivo applications, the this compound is administered in a solution of 80-100% DMSO. However, it is crucial to consult literature for the specific animal model and to conduct preliminary tolerability studies if a high concentration of DMSO is used.
-
Calculate the required volume of the working solution based on the animal's weight and the target dose (e.g., in mg/kg).
-
In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Appropriate size sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Protocol:
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the precise injection volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.
-
-
Injection Procedure:
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Assessment of Apoptosis: TUNEL Assay for Brain Tissue
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)
-
Proteinase K or other permeabilization reagents
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
-
Positive and negative controls
Protocol:
-
Sample Preparation:
-
For paraffin-embedded sections: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
For frozen sections: Thaw and fix the sections, typically with 4% paraformaldehyde.
-
-
Permeabilization:
-
Incubate the tissue sections with a permeabilization solution (e.g., Proteinase K) to allow the TdT enzyme to access the nuclear DNA. The concentration and incubation time should be optimized for the specific tissue type.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs in a humidified chamber at 37°C. This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection and Visualization:
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence in their nuclei.
-
-
Controls:
-
Positive control: Treat a section with DNase I to induce widespread DNA fragmentation.
-
Negative control: Omit the TdT enzyme from the reaction mixture for one section to control for non-specific fluorescence.
-
Measurement of Caspase Activity in Tissue Lysates
Materials:
-
Tissue samples from treated and control animals
-
Lysis buffer
-
Fluorometric or colorimetric caspase assay kit (e.g., for caspase-3 activity using a DEVD substrate)
-
Microplate reader
Protocol:
-
Tissue Homogenization:
-
Homogenize the collected tissue samples in a cold lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add a standardized amount of protein lysate from each sample.
-
Add the caspase-specific fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the caspase activity, often expressed as relative fluorescence units (RFU) or optical density (OD) per microgram of protein.
-
Compare the caspase activity in the this compound-treated group to the vehicle-treated control group to determine the extent of caspase inhibition.
-
Mandatory Visualizations
References
- 1. The anti-caspase inhibitor this compound prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific caspase inhibitor this compound prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed, long-term administration of the caspase inhibitor this compound reduced brain injury induced by neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - The anti-caspase inhibitor this compound prevents AIDS disease progression in SIV-infected rhesus macaques [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. The anti-caspase inhibitor this compound prevents AIDS disease progression in SIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Determining the Optimal Working Concentration of Q-VD-OPh: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent cell death mediated by caspases, a family of cysteine proteases crucial for the execution of apoptosis.[1][3] Unlike earlier generations of caspase inhibitors, this compound exhibits greater selectivity for caspases over other proteases, higher potency, and minimal cellular toxicity at effective concentrations.[1][4] This document provides detailed application notes and protocols for determining the optimal working concentration of this compound in various experimental settings.
This compound effectively inhibits a broad spectrum of caspases, including initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-3, -6, -7), thereby blocking both the extrinsic and intrinsic apoptotic pathways.[5][6] Its mechanism of action involves irreversible binding to the catalytic site of caspases.[3] Due to its efficacy and low toxicity, this compound is a valuable tool for studying the roles of caspases in various cellular processes and disease models.[6]
Key Properties of this compound
| Property | Description |
| Molecular Weight | 513.49 g/mol [7] |
| Appearance | Off-white semi-solid[3] |
| Solubility | Soluble in DMSO (>10 mM)[5] |
| Mechanism of Action | Irreversible pan-caspase inhibitor[2] |
| Cell Permeability | Yes[3] |
Determining the Optimal Working Concentration
The optimal working concentration of this compound is highly dependent on the specific cell type, the nature and strength of the apoptotic stimulus, and the duration of the experiment.[3][8] Therefore, it is crucial to empirically determine the optimal concentration for each experimental system. A typical starting range for in vitro cell culture applications is 10-100 µM.[3][8]
Experimental Workflow for Optimization
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Q-VD-OPh: Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the pan-caspase inhibitor, Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone), and a comprehensive protocol for the preparation of stock solutions. Accurate preparation and handling of this compound are critical for reliable experimental outcomes in apoptosis research and drug development.
Introduction to this compound
This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It effectively blocks the activity of a broad range of caspases, including caspases-1, -3, -7, -8, -9, and -12, which are key mediators of apoptosis.[3][4] Its broad-spectrum activity, increased potency, and lower toxicity compared to previous generations of caspase inhibitors make it a valuable tool for studying apoptotic pathways and for enhancing cell viability in various experimental settings.[1][5]
Solubility of this compound
The solubility of this compound is a critical factor in its effective use in in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for preparing stock solutions. Information regarding its solubility in other common laboratory solvents like ethanol (B145695) and water is not widely available, suggesting limited solubility in aqueous media.
Quantitative Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | >10 mM | High purity (>99.9%) DMSO is recommended for reconstitution.[2][5] |
| Ethanol | Not commonly reported | May be used for dilution in some cases, but primary stock should be in DMSO.[6] |
| Water | Insoluble | Direct dissolution in water or aqueous buffers is not recommended.[6] |
Note: When diluting a DMSO stock solution into aqueous media for cell culture, it is crucial to ensure that the final concentration of DMSO does not exceed levels that could cause cellular toxicity, typically recommended to be below 0.2% to 1.0%.[1][7] If a precipitate forms upon dilution into aqueous media, gentle warming (37°C) and vortexing or sonication can aid in re-dissolving the compound.[8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for reconstituting lyophilized this compound to prepare a 10 mM stock solution.
Materials
-
This compound, lyophilized solid (e.g., 1 mg)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Equipment
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Protocol
-
Pre-use Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation of moisture.
-
Solvent Addition: Based on the molecular weight of this compound (513.77 g/mol ), add the appropriate volume of high-purity DMSO to the vial to achieve a 10 mM concentration.[7] For 1 mg of this compound, add 195 µL of DMSO.[1][2][7]
-
Note: A visible pellet of the lyophilized compound may not be present in the vial.[7]
-
-
Dissolution: Cap the vial securely and vortex thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[5][8]
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least 6 months.[7]
-
The lyophilized powder should be stored at -20°C to -70°C.[7]
-
Working Dilutions
For cell-based assays, the 10 mM DMSO stock solution should be further diluted directly into the culture medium to the desired final working concentration.[7] Typical working concentrations for in vitro applications range from 10 µM to 100 µM, depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[2][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific experimental system. A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.[7]
Visualized Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. This compound Peptide, Cell Permeable Caspase Inhibitor (NBP2-29391): Novus Biologicals [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. By compound [wahoo.cns.umass.edu]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Q-VD-OPh-Mediated Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, to effectively block apoptotic pathways in experimental settings. This document outlines the mechanism of action, offers detailed protocols for in vitro applications, and presents key quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound (Quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a third-generation pan-caspase inhibitor highly valued in apoptosis research for its broad-spectrum activity, high potency, and low cellular toxicity.[1][2][3][4] Unlike earlier generation caspase inhibitors, such as Z-VAD-FMK, this compound demonstrates superior efficacy at lower concentrations and is non-toxic even at high doses, making it an ideal tool for a wide range of in vitro and in vivo studies.[1][2][3][4][5] Its cell-permeable nature and ability to cross the blood-brain barrier further expand its utility in complex biological systems.[1][6][7]
Mechanism of Action: this compound functions by irreversibly binding to the catalytic site of caspases, the central executioners of apoptosis.[8][9] It effectively inhibits both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), thereby blocking the two major apoptotic signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1][2][3][4][5]
Data Presentation
Quantitative Efficacy of this compound
The inhibitory potency of this compound against key apoptotic caspases is summarized below. These values are crucial for determining the effective concentration range for your experiments.
| Caspase Target | IC50 Range (nM) | Reference(s) |
| Caspase-1 | 25 - 400 | [10][11] |
| Caspase-3 | 25 - 400 | [10][11] |
| Caspase-7 | 48 | [6] |
| Caspase-8 | 25 - 400 | [10][11] |
| Caspase-9 | 25 - 400 | [10][11] |
| Caspase-10 | 25 - 400 | [6] |
| Caspase-12 | 25 - 400 | [6] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. The following table provides general guidelines for in vitro applications.
| Application | Concentration Range (µM) | Typical Incubation Time | Reference(s) |
| In Vitro Cell Culture | 10 - 100 | 30 min pre-incubation to 24-48 hours co-treatment | [9] |
| Jurkat Cells (Camptothecin-induced apoptosis) | 20 | 30 min pre-incubation, then 5 hours co-treatment | [12] |
| Human Neutrophils | 10 | Single dose at the start of culture (effective for up to 5 days) | [13][14] |
| HeLa Cells (Compound-induced apoptosis) | 10 - 25 | 24 hours | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve and store this compound to maintain its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving it in an appropriate volume of DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: ~513.6 g/mol ) in approximately 195 µL of DMSO.[12]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months.[12]
General Protocol for Inhibiting Apoptosis in Cell Culture
This protocol provides a general workflow for using this compound to prevent apoptosis in cultured cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth and response to treatment. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Pre-treatment with this compound: Dilute the 10 mM this compound stock solution in complete culture medium to the desired final working concentration (typically 10-50 µM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells with this compound for 30 minutes to 1 hour at 37°C in a CO2 incubator. This pre-incubation period allows for cellular uptake of the inhibitor.
-
Induction of Apoptosis: Add the apoptosis-inducing agent directly to the medium already containing this compound. Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducer only (positive control)
-
Cells treated with this compound only (inhibitor control)
-
Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the this compound and inducer-treated wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours), depending on the kinetics of apoptosis induction for your specific model.
-
Assessment of Apoptosis: Following incubation, harvest the cells and assess the extent of apoptosis using one or more of the methods detailed below (Annexin V staining, caspase activity assay, or Western blot for cleaved PARP).
Assessing Apoptosis Inhibition: Key Experimental Methodologies
This method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
This assay directly measures the activity of executioner caspases (primarily caspase-3 and -7).
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.
-
Reaction Setup: In a 96-well plate, add 50 µL of 2X reaction buffer to each well. Add 50 µL of the cell lysate to the corresponding wells.
-
Substrate Addition: Add 5 µL of a fluorogenic caspase substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
Detection of the 89 kDa cleaved fragment of PARP is a reliable marker of caspase-3 and -7 activity and, therefore, apoptosis.
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[16][17][18][19]
Mandatory Visualizations
Caption: Apoptosis signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound to inhibit apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "this compound, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]
- 5. kumc.edu [kumc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 14. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application of Q-VD-OPh in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It is widely utilized in primary cell culture to prevent apoptosis and enhance cell viability. Primary cells, being directly isolated from tissues, are often more sensitive to environmental stressors and prone to undergoing apoptosis during isolation and culture. This compound offers a significant advantage over older generations of caspase inhibitors, such as Z-VAD-FMK, due to its lower toxicity and higher efficacy at comparable concentrations.[3][4] These characteristics make it an invaluable tool for researchers working with delicate primary cell models in various fields, including neuroscience, immunology, and drug discovery.
This compound functions by binding to the catalytic site of a broad spectrum of caspases, the key executioners of apoptosis, thereby blocking both the intrinsic and extrinsic apoptotic pathways.[1][3] Its ability to maintain cell viability allows for more reliable and reproducible experimental outcomes, particularly in long-term primary cell culture studies.
Mechanism of Action
This compound is a broad-spectrum caspase inhibitor that effectively blocks the activity of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7).[5] Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways:
-
The Extrinsic Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[1][3]
-
The Intrinsic Pathway: Initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This pathway converges at the mitochondria, leading to the release of cytochrome c, which then forms a complex with Apaf-1 and pro-caspase-9, resulting in the activation of caspase-9.[3][6]
Both pathways ultimately converge on the activation of executioner caspases, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, by irreversibly binding to the active site of these caspases, effectively halts this proteolytic cascade and prevents apoptotic cell death.
Quantitative Data on this compound Efficacy
The following tables summarize the effective concentrations and observed effects of this compound in various primary cell cultures.
| Primary Cell Type | Inducer of Apoptosis | This compound Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Serum Deprivation | 100 µM | Significantly increased cell viability and preserved neuronal morphology.[7] | [7] |
| Primary Human Neutrophils | Spontaneous Apoptosis | 10 µM | Markedly prolonged cell lifespan for at least 5 days and maintained phagocytic function.[8] | [8] |
| Primary Cardiomyocytes | Virus-induced Apoptosis | Not specified | Protected cardiac myocytes from virus-induced apoptosis in vitro.[9] | [9] |
| Primary T cells (SIV-infected macaques) | Spontaneous & Fas-mediated | Not specified | Reduced spontaneous and Fas-mediated apoptosis in vitro.[4] | [4] |
| Comparative Efficacy of Pan-Caspase Inhibitors in Primary Cortical Neurons | | :--- | :--- | :--- | | Inhibitor (100 µM) | Parameter Assessed | % of Control (Serum Deprived) | | This compound | Cell Viability | >85% | | Z-VAD-FMK | Cell Viability | ~70% | | BOC-D-FMK | Cell Viability | ~65% | | Data adapted from a study on serum-deprived primary cortical neurons.[7] |
Experimental Protocols
The following are detailed protocols for the application of this compound in common primary cell culture systems.
General Stock Solution Preparation
-
Reconstitution: Dissolve lyophilized this compound in sterile, high-purity DMSO to create a 10 mM stock solution. For example, add 195 µL of DMSO to 1 mg of this compound (MW: 513.49 g/mol ).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.
Protocol 1: Inhibition of Apoptosis in Primary Neuron Culture
This protocol is designed for protecting primary neurons from apoptosis induced by factors such as growth factor withdrawal or excitotoxicity.
Materials:
-
Primary neuron culture (e.g., cortical, hippocampal)
-
This compound stock solution (10 mM in DMSO)
-
Complete neuron culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, glutamate)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)
Procedure:
-
Cell Plating: Plate primary neurons at the desired density on appropriate coated culture vessels and allow them to adhere and mature for the recommended period (typically 5-7 days in vitro).
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete neuron culture medium. A final concentration of 10-20 µM is a good starting point, but should be optimized for your specific cell type and experimental conditions.
-
Carefully aspirate the old medium from the neuron cultures and replace it with the medium containing this compound.
-
Incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.
-
-
Induction of Apoptosis:
-
Following pre-treatment, add the apoptosis-inducing agent to the culture medium at the desired final concentration.
-
Incubate for the time required to induce apoptosis (this will vary depending on the agent used).
-
-
Assessment of Apoptosis:
-
At the end of the incubation period, assess apoptosis using your chosen method. For example, for Annexin V/PI staining followed by flow cytometry:
-
Gently collect the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive) in the treated and control groups.
Protocol 2: Enhancing Viability of Primary Hepatocytes Post-Isolation
This protocol aims to improve the initial viability and attachment of primary hepatocytes, which are notoriously fragile after isolation.
Materials:
-
Freshly isolated primary hepatocytes
-
Hepatocyte plating medium
-
This compound stock solution (10 mM in DMSO)
-
Collagen-coated culture plates
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Cell Isolation: Isolate primary hepatocytes using your standard protocol (e.g., two-step collagenase perfusion).[10][11]
-
Addition of this compound to Plating Medium:
-
Prepare hepatocyte plating medium containing this compound at a final concentration of 10-20 µM.
-
Gently resuspend the freshly isolated hepatocyte pellet in the this compound-containing medium.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine the initial viability.
-
-
Cell Plating:
-
Plate the hepatocytes at the desired density onto collagen-coated culture plates.
-
Incubate the cells at 37°C in a humidified CO2 incubator to allow for attachment.
-
-
Medium Change: After 4-6 hours, carefully aspirate the medium to remove unattached and dead cells and replace it with fresh culture medium (with or without this compound, depending on the experimental design).
-
Subsequent Culture and Analysis: Culture the hepatocytes for the desired duration. Assess cell morphology, viability, and function as required for your experiment.
Protocol 3: Improving Post-Thaw Viability of Primary Cardiomyocytes
Cryopreservation and thawing can induce significant stress and apoptosis in primary cardiomyocytes. This compound can be used to mitigate this damage.
Materials:
-
Cryopreserved primary cardiomyocytes
-
Cardiomyocyte culture medium
-
This compound stock solution (10 mM in DMSO)
-
Water bath at 37°C
-
Cell culture plates (e.g., gelatin or fibronectin-coated)
Procedure:
-
Rapid Thawing: Quickly thaw the vial of cryopreserved cardiomyocytes in a 37°C water bath until only a small ice crystal remains.
-
Addition of this compound:
-
Prepare pre-warmed cardiomyocyte culture medium containing 10-20 µM this compound.
-
Slowly add the thawed cell suspension to the pre-warmed medium containing this compound.
-
-
Cell Recovery:
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium containing this compound.
-
-
Cell Plating and Culture:
-
Plate the cardiomyocytes on appropriately coated culture plates.
-
Incubate at 37°C in a humidified CO2 incubator.
-
After 24 hours, replace the medium with fresh medium without this compound, unless continuous inhibition of apoptosis is desired for the experiment.
-
-
Assessment of Viability: Assess cell viability and attachment 24-48 hours post-thawing using methods such as trypan blue exclusion or a live/dead cell staining kit.
Conclusion
This compound is a highly effective and minimally toxic pan-caspase inhibitor that is an essential tool for researchers working with primary cell cultures. Its ability to potently inhibit apoptosis across a wide range of primary cell types enhances cell viability, leading to more robust and reproducible experimental data. The protocols provided here offer a starting point for the application of this compound in your research, but it is recommended to empirically determine the optimal concentration and treatment duration for your specific primary cell model and experimental setup. By effectively blocking the apoptotic cascade, this compound allows for the long-term culture and manipulation of primary cells, opening up new avenues for in-depth cellular and molecular studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-caspase inhibitor this compound prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Q-VD-OPh Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It is widely utilized in preclinical research to investigate the role of apoptosis in various disease pathologies. By broadly targeting multiple caspases, including initiator caspases (caspase-8, -9, -10, -12) and executioner caspases (caspase-3, -6, -7), this compound provides a powerful tool to elucidate the therapeutic potential of inhibiting programmed cell death.[1][3] Its ability to cross the blood-brain barrier makes it particularly valuable for studying neurodegenerative diseases.[4] These application notes provide detailed protocols and quantitative data for the administration of this compound in mouse models of Alzheimer's disease, Parkinson's disease, stroke, and spinal cord injury.
Mechanism of Action: Pan-Caspase Inhibition
This compound functions by covalently binding to the catalytic site of caspases, thereby irreversibly inactivating them.[5] This broad-spectrum inhibition blocks the major signaling pathways of apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[1]
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative outcomes of this compound administration across various mouse models of disease.
Table 1: Alzheimer's Disease
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| TgCRND8 | 10 mg/kg, intraperitoneal (i.p.), 3 times a week for 3 months | Prevented caspase-7 activation and limited pathological changes to tau. No significant effect on Aβ plaque deposition. | [6][7] |
Table 2: Parkinson's Disease
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| MPTP-induced | 20 mg/kg, i.p. | Significantly reduced dopamine (B1211576) depletion in the striatum and prevented the loss of dopaminergic neurons in the substantia nigra. | [8] |
Table 3: Stroke (Neonatal Hypoxia-Ischemia)
| Mouse Model | Dosage and Administration | Key Findings | Reference |
| C57BL/6 | 10 mg/kg, i.p., at 12 and 36 hours post-HI | Reduced caspase-3 activation and levels of inflammatory chemokines. | [4] |
| C57BL/6 | 10 mg/kg, i.p., daily for 14 days post-HI | Showed improved motor skills at a few weeks post-stroke. | [4] |
Table 4: Spinal Cord Injury
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Wistar rats (weight-drop injury) | Not specified | Significantly reduced the number of apoptotic cells in the injured spinal cord and improved neurological function scores. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of a this compound solution for in vivo administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the this compound powder in sterile DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of this compound (MW: 513.49 g/mol ) in 195 µL of DMSO.[3]
-
Vortex gently until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2]
-
-
Working Solution Preparation:
-
On the day of injection, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity, ideally below 10%.[9] For a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the final concentration of this compound would be 1.25 mg/mL.
-
Example Calculation for a 10 mg/kg dose:
-
For a 25 g mouse, the total dose is 0.25 mg.
-
To prepare a 1.25 mg/mL working solution, dilute the 10 mM (5.13 mg/mL) stock solution.
-
Vortex the working solution gently to ensure it is well-mixed.
-
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in PBS as the this compound working solution.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound working solution or vehicle control
-
Sterile syringe (1 mL) with a 27-30 gauge needle
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse using an appropriate method to expose the abdomen.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Tilt the mouse's head slightly downwards to displace the abdominal organs.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for any signs of distress or adverse reactions following the injection.
-
Mandatory Visualizations
Experimental Workflow: Prophylactic vs. Therapeutic Administration
Logical Relationship: From Bench to Preclinical Study
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, un inhibidor de caspasas, reduce la apoptosis relacionada con el trauma y mejora la recuperación funcional en ratas tras lesión medular traumática [scielo.isciii.es]
- 9. medchemexpress.com [medchemexpress.com]
Western Blot Analysis of Caspase Inhibition by Q-VD-OPh: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death. By covalently binding to the catalytic site of caspases, this compound effectively blocks the apoptotic signaling cascade. Western blotting is a crucial technique to visualize and quantify the inhibitory effect of this compound by detecting the cleavage of caspases and their downstream substrates, such as Poly (ADP-ribose) polymerase (PARP). This document provides detailed protocols and application notes for the analysis of caspase inhibition by this compound using Western blot.
Mechanism of Action
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7). These effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, with its valine-aspartate recognition sequence, broadly targets and irreversibly inhibits the activity of multiple caspases.[1]
Data Presentation
Quantitative Analysis of this compound Efficacy
The inhibitory concentration (IC50) values of this compound for various recombinant caspases highlight its broad-spectrum activity.
| Caspase Target | IC50 Value (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
Table 1: IC50 values of this compound for various recombinant caspases. Data compiled from publicly available information.[1]
The effective concentration of this compound required to inhibit specific apoptotic events in cell-based assays can vary. Western blot analysis allows for the determination of the optimal concentration to prevent caspase-mediated cleavage of downstream targets.
| Apoptotic Event | Effective this compound Concentration (in JURL-MK1 and HL60 cells) |
| Full inhibition of caspase-3 and -7 activity | 0.05 µM |
| Prevention of DNA fragmentation | 2 µM |
| Full prevention of PARP-1 cleavage | 10 µM |
Table 2: Dose-dependent effects of this compound on different apoptosis-related processes as determined by various assays including Western blot.[2]
Mandatory Visualizations
Caption: Caspase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of caspase inhibition.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with an apoptosis inducer and this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Apoptosis inducer (e.g., Staurosporine, Etoposide, TRAIL)
-
This compound (stock solution in DMSO, typically 10-20 mM)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
This compound Pre-treatment: Prepare working solutions of this compound in complete culture medium. A typical final concentration range to test is 10-50 µM. Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis inducer to the wells already containing this compound or vehicle. The concentration and incubation time for the inducer should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for the predetermined time required to induce apoptosis.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then proceed to cell lysis (Protocol 2).
-
Suspension cells: Transfer the cells and medium to a conical tube, centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Aspirate the supernatant, wash the cell pellet once with ice-cold PBS, and then proceed to cell lysis (Protocol 2).
-
Protocol 2: Western Blot Analysis of Caspase and PARP Cleavage
This protocol details the steps for protein extraction, quantification, electrophoresis, and immunodetection.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels are suitable for resolving both full-length and cleaved fragments)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved caspase-3, mouse anti-PARP, rabbit anti-caspase-9)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis: a. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell pellet or plate. b. Incubate on ice for 30 minutes, with vortexing every 10 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein extract) to a new pre-chilled microfuge tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (typically 20-30 µg) per lane of the SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is common to probe for cleaved caspase-3 (p17/19 fragment) and PARP (89 kDa fragment) as markers of apoptosis. Probing for the full-length proteins can also be informative.
-
Washing: a. Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: a. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.
-
Data Analysis: a. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the intensity of the loading control band. c. Compare the levels of cleaved caspases and PARP in the this compound-treated samples to the untreated controls to determine the extent of inhibition.
Troubleshooting
-
No or weak signal for cleaved fragments:
-
Ensure sufficient induction of apoptosis.
-
Optimize the amount of protein loaded.
-
Check the primary and secondary antibody concentrations and incubation times.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is sufficient.
-
Use a fresh blocking buffer.
-
-
Non-specific bands:
-
Optimize antibody dilutions.
-
Ensure the purity of the protein samples.
-
Try a different primary antibody.
-
Conclusion
Western blot analysis is an indispensable tool for elucidating the efficacy of caspase inhibitors like this compound. By following these detailed protocols, researchers can reliably detect and quantify the inhibition of caspase activation and downstream apoptotic events, providing valuable insights for studies in cell biology and drug development.
References
Application Notes: Measuring Apoptosis with Q-VD-OPh in Flow Cytometry Assays
References
- 1. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Q-VD-OPh to Enhance Organoid Culture Viability and Stability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, offering a physiologically relevant three-dimensional (3D) model that recapitulates the architecture and function of native tissues. However, a significant challenge in establishing and maintaining robust organoid cultures is the occurrence of apoptosis, or programmed cell death. This is particularly prevalent during the initial seeding phase and after passaging, where single cells or small cell clusters are susceptible to anoikis—a form of apoptosis induced by the loss of cell-matrix interactions. To address this, the use of pan-caspase inhibitors has become a critical component of many organoid culture protocols. Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and non-toxic broad-spectrum caspase inhibitor that effectively prevents apoptosis, thereby enhancing organoid formation, viability, and overall culture success.
This compound functions by binding to the catalytic site of caspases, the key proteases that execute the apoptotic cascade. Its broad specificity ensures the inhibition of both initiator caspases (e.g., caspase-8, -9, and -10) and effector caspases (e.g., caspase-3, -6, and -7), providing comprehensive protection against apoptotic stimuli.[1][2] Unlike some other caspase inhibitors, this compound exhibits minimal off-target effects and is non-toxic to cells even at high concentrations, making it an ideal supplement for sensitive organoid cultures.[2]
These application notes provide a comprehensive guide to the use of this compound in organoid culture systems, including its mechanism of action, detailed protocols for its application, and methods for quantifying its effects on organoid viability.
Mechanism of Action: Inhibition of Apoptotic Signaling Pathways
Apoptosis is a tightly regulated process mediated by a cascade of caspase activation. There are two primary pathways that converge on the activation of effector caspases, leading to the dismantling of the cell: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. This compound effectively blocks both of these pathways.
Key Applications in Organoid Culture
-
Improving Organoid Formation Efficiency: Supplementing the culture medium with this compound during the initial days after seeding can significantly increase the number of viable organoids that form, particularly when starting from single cells or small tissue fragments.
-
Enhancing Post-Passaging Survival: The process of dissociating and re-plating organoids is a major stressor that can induce widespread apoptosis. The inclusion of this compound in the post-passaging medium can dramatically improve the recovery and survival rate of the organoids.
-
Preventing Anoikis: Organoid cultures rely on the interaction of cells with an extracellular matrix (ECM). When cells lose this attachment, they can undergo anoikis. This compound helps to prevent this form of cell death, stabilizing the culture during periods of matrix remodeling or cell migration.[3]
-
Stabilizing Patient-Derived Organoid (PDO) Cultures: PDOs can be challenging to establish and maintain. The use of this compound can be particularly beneficial in the initial stages of PDO culture, increasing the success rate of generating long-term cultures from patient tissues.[4]
-
Use in Drug Screening and Toxicity Assays: In the context of drug screening, this compound can be used as a control to determine if a compound's cytotoxic effects are mediated through caspase-dependent apoptosis.
Quantitative Data on this compound in Cell Culture
The optimal concentration of this compound should be determined empirically for each organoid type and application. However, a general effective concentration range has been established in various in vitro systems.
| Parameter | Concentration Range | Cell/Organoid Type | Effect | Reference |
| Inhibition of Caspase-3 Activity | 0.05 µM - 10 µM | JURL-MK1 and HL60 cell lines | Dose-dependent inhibition of caspase-3 and -7 activity, with higher concentrations required to fully prevent PARP-1 cleavage. | [5] |
| General Apoptosis Inhibition | 10 µM - 100 µM | Various cell lines | Effective prevention of apoptosis with minimal toxicity. | |
| In Vivo Apoptosis Inhibition | 20 mg/kg | Murine models | Reduction of apoptosis and inflammation. | [6] |
| Organoid Culture Supplement | 20 µM | General recommendation | Improved viability and formation efficiency. | [7] |
Experimental Protocols
Protocol 1: Supplementing Organoid Culture Medium with this compound
This protocol describes the general procedure for adding this compound to organoid cultures to enhance viability.
Materials:
-
This compound (stock solution, typically 10 mM in DMSO)
-
Complete organoid culture medium appropriate for your organoid type
-
Organoid culture plates with embedded organoids
Procedure:
-
Thaw and Prepare this compound: Thaw the this compound stock solution at room temperature.
-
Dilute this compound: Prepare a working solution of this compound in your complete organoid culture medium. A common final concentration to start with is 20 µM. For a 10 mM stock solution, this would be a 1:500 dilution (e.g., 2 µL of 10 mM this compound in 1 mL of medium).
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent toxicity.
-
-
Medium Change: Carefully aspirate the old medium from your organoid culture wells.
-
Add this compound-Supplemented Medium: Gently add the freshly prepared medium containing this compound to each well.
-
Incubation: Incubate the organoids under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Duration of Treatment:
-
For Organoid Formation: Supplement the medium with this compound for the first 2-4 days of culture after seeding.
-
For Post-Passaging Recovery: Use this compound-supplemented medium for the first 2-3 days after splitting the organoids.
-
For Continuous Culture: The long-term effects of continuous this compound exposure on organoid differentiation and function should be carefully evaluated for your specific model.[6]
-
References
- 1. Reproducible Drug Screening Assays Using Single Organoids [promega.com]
- 2. mpbio.com [mpbio.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endogenous caspase-8 inhibitor c-FLIPL regulates ER morphology and crosstalk with mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting Q-VD-OPh precipitation in media
Welcome to the technical support center for Q-VD-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot common issues, particularly precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when adding this compound to your cell culture medium can be a frustrating experience. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Question: I've added this compound to my cell culture medium, and I observe a precipitate. What should I do?
Answer:
Precipitation of this compound in your culture medium can be attributed to several factors, primarily related to its hydrophobic nature and limited solubility in aqueous solutions.[1] Follow these troubleshooting steps to resolve the issue:
Step 1: Review Your Stock Solution Preparation and Handling
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (>99.9%) to prepare your stock solution.[2][3] DMSO is hygroscopic and absorbed water can reduce the solubility of this compound.[4]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.[2][5] Higher concentrations may not be necessary and can increase the risk of precipitation upon dilution.
-
Proper Dissolution: Ensure the this compound is completely dissolved in DMSO. Vortexing and gentle warming (e.g., to 37°C) can aid dissolution.[6]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[5][7]
Step 2: Optimize the Dilution Procedure
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.2%, to minimize both solvent toxicity and the risk of precipitation.[5][7]
-
Method of Dilution: When diluting your DMSO stock, add it to a small volume of your culture medium and mix thoroughly before adding it to the final volume. Adding the stock solution to the medium while gently vortexing can also help prevent immediate precipitation.[4]
-
Pre-warming Medium: Using pre-warmed (37°C) culture medium for dilution can sometimes improve the solubility of the compound.
Step 3: Evaluate the Final Working Concentration of this compound
-
Concentration Range: The typical working concentration for this compound in in vitro cell culture is between 10-100 µM.[2][8] If you are using a concentration at the higher end of this range and observing precipitation, consider titrating down to the lowest effective concentration for your specific cell type and experimental conditions.[3]
Step 4: Consider Media Components and Incubation Conditions
-
Serum Presence: The presence of serum (e.g., Fetal Bovine Serum - FBS) in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[4]
-
Media Stability: While the stability of this compound in cell culture media has not been extensively evaluated in-house by all manufacturers, it is expected to vary between different media formulations and experimental conditions.
If you have followed all the steps above and still observe precipitation, consider preparing a fresh stock solution of this compound and repeating the experiment with careful attention to each step.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Quinoline-Val-Asp-OPh) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[2][5] It works by binding to the catalytic site of a broad range of caspases, which are key proteases involved in the apoptotic signaling cascade, thereby inhibiting apoptosis.[2][8]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is high-purity dimethyl sulfoxide (B87167) (DMSO).[2][3][5]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The typical final working concentration of this compound for in vitro cell culture applications is between 10 µM and 100 µM.[2][3][8] The optimal concentration can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment, so it is recommended to determine the optimal concentration empirically.[2][3]
Q4: Can the final concentration of DMSO in the culture medium affect my cells?
A4: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.2% to avoid cellular toxicity that could mask the effects of the this compound inhibitor.[5][7]
Q5: How should I store my this compound stock solution?
A5: Lyophilized this compound should be stored at -20°C.[5][7] Once reconstituted in DMSO, the stock solution should be stored in small aliquots at -20°C and is stable for up to 6 months.[3][9] Avoid repeated freeze-thaw cycles.[3][5]
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Reference |
| Solubility | Soluble in DMSO | [1] |
| Recommended Stock Solution Concentration | 10 mM in high-purity DMSO | [2][5] |
| Recommended In Vitro Working Concentration | 10 - 100 µM | [2][3][8] |
| Recommended Final DMSO Concentration in Media | < 0.2% (v/v) | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
To a 1 mg vial of this compound (Molecular Weight: 513.5 g/mol ), add 195 µL of high-purity, anhydrous DMSO.[2][5]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Adherent Cells with this compound
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare the desired final concentration of this compound by diluting the 10 mM stock solution into the pre-warmed medium. For example, to prepare 1 mL of medium with a final concentration of 20 µM this compound, add 2 µL of the 10 mM stock solution to 998 µL of medium.
-
Note: Add the DMSO stock solution to the medium while gently vortexing to ensure rapid and thorough mixing.
-
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a sufficient time (e.g., 30-60 minutes) to allow for cell permeability and caspase inhibition before adding the apoptotic stimulus.
-
Add the apoptotic stimulus to the wells and incubate for the desired experimental duration.
-
Proceed with downstream analysis (e.g., apoptosis assays, western blotting).
Visualizations
Caption: Caspase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. adipogen.com [adipogen.com]
- 2. novusbio.com [novusbio.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Q-VD-OPh Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of Q-VD-OPh, a potent pan-caspase inhibitor, to achieve maximum anti-apoptotic efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the specific experimental conditions, including the cell type, the nature and strength of the apoptotic stimulus, and the experimental endpoint. While there is no single universal incubation time, a common starting point is a pre-incubation of 30 to 60 minutes with this compound before applying the apoptotic stimulus. For long-term experiments, a single dose of this compound may be sufficient for up to 5 days in certain cell types, such as human neutrophils.[1] However, for other cell lines or prolonged experiments, the stability of this compound in culture media should be considered, and re-administration may be necessary.
Q2: Should I pre-incubate my cells with this compound or add it at the same time as the apoptotic stimulus?
Pre-incubation is generally recommended to ensure that the cell-permeable this compound has sufficient time to enter the cells and be available to inhibit caspases as soon as they are activated. A pre-incubation period of 30 to 60 minutes is a widely adopted practice. However, co-incubation (adding this compound and the apoptotic stimulus simultaneously) may also be effective, particularly if the apoptotic cascade is slow to initiate. For optimal results, it is best to empirically determine the most effective timing for your specific experimental system.
Q3: What is the recommended working concentration of this compound?
The typical in vitro working concentration of this compound ranges from 10 µM to 100 µM .[2] The optimal concentration is cell-type and stimulus-dependent, so it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific model.
Q4: How stable is this compound in cell culture medium?
While specific data on the long-term stability of this compound in various cell culture media is limited, peptide-based inhibitors can be susceptible to degradation by proteases present in serum-supplemented media or released by cells. For experiments extending beyond 24-48 hours, it is advisable to consider the potential for degradation. If a decline in efficacy is observed over time, re-adding this compound to the culture medium may be necessary.
Q5: Can this compound be toxic to cells at high concentrations or with long incubation times?
This compound is known for its low toxicity compared to other pan-caspase inhibitors.[3] However, as with any experimental treatment, it is essential to include a "this compound only" control to assess any potential effects on cell viability and morphology independent of the apoptotic stimulus. The final concentration of the solvent (typically DMSO) should also be carefully controlled and kept below a level that is toxic to the cells (usually <0.5%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete inhibition of apoptosis | Suboptimal incubation time: The inhibitor may not have been present at the critical time of caspase activation. | Perform a time-course experiment to determine the optimal pre-incubation and/or co-incubation duration. |
| Insufficient concentration: The concentration of this compound may be too low to effectively inhibit all activated caspases. | Perform a dose-response experiment to identify the optimal concentration for your cell type and stimulus. | |
| Degradation of this compound: In long-term experiments, the inhibitor may have degraded. | Consider re-adding this compound to the culture medium every 24-48 hours. | |
| Caspase-independent cell death: The observed cell death may be occurring through a non-apoptotic pathway. | Investigate markers of other cell death pathways such as necroptosis or autophagy. | |
| High background cell death in controls | DMSO toxicity: The concentration of the solvent used to dissolve this compound may be too high. | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Include a vehicle-only control. |
| Inherent toxicity of this compound at the tested concentration: Although rare, some cell lines may be more sensitive. | Include a "this compound only" control to assess its baseline effect on cell viability. | |
| Inconsistent results between experiments | Variability in cell health or density: Differences in cell conditions can affect their response to both the apoptotic stimulus and the inhibitor. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Inconsistent timing of reagent addition: Variations in incubation times can lead to different outcomes. | Use a standardized and precise timing protocol for adding this compound and the apoptotic stimulus. |
Data Presentation
Table 1: Effect of this compound Concentration on Inhibition of Apoptotic Markers
This table summarizes the dose-dependent effects of this compound on various markers of apoptosis in JURL-MK1 and HL60 cells. This data can guide the selection of an appropriate concentration range for your experiments.
| Apoptotic Marker | Cell Line | Apoptosis Inducer | Effective this compound Concentration for Inhibition | Reference |
| Caspase-3 & -7 Activity | JURL-MK1, HL60 | Imatinib, SAHA | 0.05 µM (full inhibition) | [4] |
| Caspase-8 Activity | JURL-MK1, HL60 | Imatinib, SAHA | Low µM range | [4] |
| PARP-1 Cleavage | JURL-MK1, HL60 | Imatinib, SAHA | 10 µM (full prevention) | [4] |
| DNA Fragmentation | JURL-MK1, HL60 | Imatinib, SAHA | 2 µM | [4] |
| Loss of Cell Membrane Functionality | JURL-MK1, HL60 | Imatinib, SAHA | 2 µM | [4] |
| Loss of Cellular Adhesivity | JURL-MK1 | Imatinib | 10 µM | [4] |
Table 2: Summary of Reported this compound Incubation Times and Efficacy
This table provides examples of incubation times and their observed effects from various studies, highlighting the context-dependent nature of optimal timing.
| Cell Type | Apoptotic Stimulus | This compound Concentration | Incubation Time | Observed Efficacy | Reference |
| Human Neutrophils | Spontaneous Apoptosis | 10 µM | Single dose at the start of culture | Prevented apoptosis for at least 5 days | [1] |
| Jurkat T-cells | Camptothecin | 20 µM | 30 minutes pre-incubation, then 5 hours with stimulus | Reduced apoptosis to control levels | |
| HeLa Cells | Lipofection | 100 µM | 20 minutes before transfection | Blocked cell death and increased transfection efficiency | |
| SIV-infected Rhesus Macaque T-cells | In vivo SIV infection | 20 mg/kg | Injections on days 5, 7, 9, 11, and 14 post-infection | Reduced T-cell death |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Incubation Time
This protocol outlines a systematic approach to determine the most effective incubation time for this compound in your specific experimental system.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Apoptotic stimulus
- Multi-well plates (e.g., 96-well)
- Reagents for your chosen apoptosis assay (e.g., Caspase-3/7 activity assay, Annexin V/PI staining)
- Plate reader or flow cytometer
2. Procedure:
Visualizations
Caption: Apoptotic signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Q-VD-OPh in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor Q-VD-OPh in their experiments. This guide focuses on potential off-target effects and how to address them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3][4][5] Its primary mechanism of action is to bind to the catalytic site of a broad spectrum of caspases, the key effector enzymes in apoptosis, thereby preventing programmed cell death.[4] It is recognized for its high specificity for caspases and lower toxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK.[1][2]
Q2: I'm using this compound to inhibit apoptosis, but my cells are still dying. What could be the cause?
A2: If you observe continued cell death despite using this compound, it is possible that an alternative, non-apoptotic cell death pathway, such as necroptosis, is being activated. In some cellular contexts, blocking the apoptotic pathway with a pan-caspase inhibitor can reroute the cell death signal to induce necroptosis.[6] This is a form of programmed necrosis that is independent of caspases.
Q3: How can I determine if my cells are undergoing necroptosis after this compound treatment?
A3: To determine if necroptosis is occurring, you can assess the activation of key proteins in the necroptosis pathway. The most reliable method is to measure the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[6][7] You can also assess the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[6] Additionally, using specific inhibitors of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor) or necrosulfonamide (B1662192) (an MLKL inhibitor), in combination with this compound can help confirm the involvement of this pathway.[6]
Q4: Can this compound affect other cellular processes besides apoptosis?
A4: While this compound is known for its high specificity for caspases, it's important to consider its potential impact on other pathways, particularly autophagy. The relationship between caspases and autophagy is complex and can be context-dependent. In some studies, this compound treatment did not significantly alter autophagy.[5] However, other research suggests that caspases can regulate the expression of autophagy-related genes. Unlike the older pan-caspase inhibitor Z-VAD-FMK, this compound does not have off-target effects on N-glycanase 1 (NGLY1), an enzyme whose inhibition by Z-VAD-FMK can induce autophagy.[8][9][10][11][12] This makes this compound a more suitable tool for studying apoptosis without the confounding variable of autophagy induction.
Q5: How does this compound compare to Z-VAD-FMK in terms of off-target effects?
A5: this compound generally exhibits fewer off-target effects than Z-VAD-FMK. Z-VAD-FMK has been shown to inhibit other cysteine proteases, such as cathepsins and calpains, in addition to caspases.[8][11] Furthermore, Z-VAD-FMK's inhibition of NGLY1 can trigger autophagy, which can complicate the interpretation of results in apoptosis studies.[8][9][10][11][12] this compound is a more selective pan-caspase inhibitor with reduced toxicity and does not induce autophagy through this off-target mechanism.[8][9][11]
Troubleshooting Guides
Problem: Unexpected Cell Death with this compound Treatment
Possible Cause: Activation of necroptosis, a caspase-independent cell death pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Quantitative Data Summary
Table 1: Comparison of Pan-Caspase Inhibitor Specificity
| Inhibitor | Primary Targets | Known Off-Targets | IC50 for Caspases (nM) | Reference |
| This compound | Pan-caspase | Minimal reported | 25-400 | [4] |
| Z-VAD-FMK | Pan-caspase | Cathepsins, Calpains, NGLY1 | Varies | [8][11] |
Experimental Protocols
Protocol 1: Detection of Necroptosis Activation
This protocol outlines the steps to determine if necroptosis is activated in your experimental system upon treatment with an apoptosis inducer and this compound.
1. Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with this compound (typically 10-20 µM) for 1 hour.
-
For the necroptosis inhibition control group, co-treat with Necrostatin-1 (e.g., 30 µM) or necrosulfonamide (e.g., 5 µM).
-
Add the apoptosis-inducing agent at a predetermined concentration.
-
Include the following controls: untreated cells, cells treated with the inducer alone, and cells treated with this compound alone.
-
Incubate for the desired time period.
2. Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLKL, total MLKL, phospho-RIPK1, total RIPK1, phospho-RIPK3, and total RIPK3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
An increase in the phosphorylation of MLKL, RIPK1, and/or RIPK3 in the this compound treated group, which is reversed by necroptosis inhibitors, indicates the activation of necroptosis.
Protocol 2: Assessment of Autophagic Flux
This protocol describes how to measure autophagic flux using LC3 turnover and p62 degradation assays by western blotting.
1. Cell Treatment:
-
Seed cells and allow them to attach.
-
Treat cells with your experimental compound and/or this compound.
-
For each condition, have a parallel set of wells treated with a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) for the last 2-4 hours of the experiment. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.
-
Include appropriate vehicle controls.
2. Sample Preparation and Western Blotting:
-
Harvest cells, lyse, and quantify protein concentration as described in Protocol 1.
-
Perform western blotting as described above, using primary antibodies against LC3 and p62/SQSTM1. A loading control is essential.
3. Data Analysis:
-
LC3 Turnover: Autophagy induction leads to the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II is indicative of autophagosome formation. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor suggests a higher autophagic flux.
-
p62 Degradation: p62 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels indicates an increase in autophagic activity. Conversely, an accumulation of p62 suggests a blockage in the autophagic pathway.
Signaling Pathway Diagrams
Caption: Crosstalk between Apoptosis and Necroptosis.
Caption: Autophagic flux measurement principle.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. Studying cell death | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
How to address Q-VD-OPh-induced cytotoxicity at high concentrations
Welcome to the technical support center for Q-VD-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing common issues encountered during experimentation, particularly unexpected cell death at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Quinoline-Valine-Aspartic acid-difluorophenoxymethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] Its primary function is to block apoptosis (programmed cell death) by binding to the catalytic site of a broad spectrum of caspase enzymes, including initiator caspases (e.g., -8, -9, -10, -12) and effector caspases (e.g., -3, -7).[2][3][4] This makes it a valuable tool for studying cellular processes where apoptosis is a confounding factor.
Q2: I am observing significant cell death at high concentrations of this compound. Is this expected cytotoxicity?
A2: This is a common observation, but it may not be direct cytotoxicity from the this compound molecule itself. While this compound is widely reported to be non-toxic even at high concentrations[4][5][6][7], unexpected cell death can be attributed to several factors:
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Final DMSO concentrations exceeding 0.2% - 1.0% in your cell culture media can be independently toxic to many cell types.[2][8]
-
Induction of Caspase-Independent Cell Death (CICD): When the apoptotic pathway is blocked by a caspase inhibitor, some cells can switch to an alternative, caspase-independent death pathway, such as necroptosis.[9] The cell death you are observing might be necroptosis, which is not blocked by this compound.
-
Off-Target Effects: While this compound has high specificity, at very high concentrations (well above the recommended working range), the risk of off-target effects on other cellular proteins increases, a common phenomenon with small-molecule inhibitors.[10][11]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment.[12] However, a general range for in vitro applications is 10-100 µM .[1][8] Many studies find 20-50 µM to be effective. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits apoptosis without inducing the confounding effects described above.
Q4: What are the appropriate experimental controls when using this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used to deliver this compound. This isolates any effects caused by the solvent.
-
Stimulus-Only Control: Cells treated with your apoptosis-inducing agent alone, to establish a baseline for cell death.
-
Negative Peptide Control: Use Q-VE-OPh , a structurally similar but inactive peptide, at the same concentration as this compound. This helps confirm that the observed effects are due to specific caspase inhibition and not non-specific peptide effects.[13]
-
Untreated Control: Cells cultured in media alone to assess baseline cell health and viability.
Q5: How can I distinguish between apoptosis, necrosis, and this compound-induced effects?
A5: A combination of assays is recommended. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD is a powerful method.
-
Apoptosis: Annexin V positive, PI negative.
-
Necrosis/Necroptosis: Annexin V positive, PI positive.
-
Late Apoptosis: Annexin V positive, PI positive.
-
Viable: Annexin V negative, PI negative.
If this compound successfully inhibits apoptosis, you should see a decrease in the Annexin V positive / PI negative population compared to the stimulus-only control. If you see an increase in the double-positive population, it may indicate a switch to a necrotic or necroptotic pathway.
Troubleshooting Guides
Problem 1: My this compound treatment is not preventing cell death.
-
Question: Have you confirmed your this compound stock solution is active?
-
Question: Is your working concentration optimal?
-
Action: The required concentration can vary. A concentration that is too low will be ineffective. Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 50 µM, 100 µM) to find the minimal effective concentration for your specific cell line and stimulus. See the protocol below.
-
-
Question: Could the cell death be caspase-independent?
-
Action: Your stimulus might be inducing necroptosis or another form of CICD alongside apoptosis. To test this, try co-treatment with a necroptosis inhibitor, such as Necrostatin-1, in addition to this compound. If cell death is reduced, it indicates necroptosis is occurring.
-
Problem 2: I see high levels of cell death in my "this compound only" control group.
-
Question: What is the final concentration of your solvent (DMSO) in the media?
-
Action: Calculate the final percentage of DMSO. If it is above 0.2%, it may be the cause of the toxicity.[2] Lower the concentration by making a more dilute stock solution of this compound or reducing the volume added. Always include a vehicle-only control with the exact same final DMSO concentration.
-
-
Question: Is the concentration of this compound too high?
-
Action: Exceedingly high concentrations may have off-target effects. Refer to your dose-response experiment and use the lowest concentration that effectively inhibits apoptosis. Concentrations above 100 µM are rarely necessary and increase the risk of confounding effects.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound required to inhibit various caspase-dependent events, as reported in the literature. Note the variability, which underscores the need for system-specific optimization.
| Parameter Measured | Cell Lines | Apoptotic Inducer | Effective this compound Concentration | Reference |
| Caspase-3/-7 Activity Inhibition | JURL-MK1, HL60 | Imatinib, SAHA | 0.05 µM | [14] |
| PARP-1 Cleavage Prevention | JURL-MK1, HL60 | Imatinib, SAHA | 10 µM | [14] |
| DNA Fragmentation Prevention | JURL-MK1, HL60 | Imatinib, SAHA | 2 µM | [14] |
| Apoptosis Prevention | Jurkat T cells | Camptothecin | 20 µM | [2] |
| Sustained Neutrophil Viability | Human Neutrophils | Constitutive Apoptosis | 10 µM | [15][16] |
Visual Guides and Workflows
Caption: this compound inhibits initiator and effector caspases, blocking apoptosis. This can reroute the signal to caspase-independent necroptosis.
Caption: Troubleshooting workflow for addressing unexpected cell death when using this compound.
Caption: Feature comparison of this compound, Z-VAD-FMK, and the negative control Q-VE-OPh.
Key Experimental Protocols
Protocol 1: Dose-Response Titration to Determine Optimal this compound Concentration
-
Cell Plating: Plate your cells at a density that will allow for robust growth during the experiment without reaching over-confluence. Allow cells to adhere overnight if applicable.
-
Prepare Inhibitor Dilutions: Prepare a range of this compound concentrations (e.g., 0, 5, 10, 20, 50, 100 µM) in your complete cell culture medium. Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.2%.
-
Pre-incubation: Remove the old media from your cells and add the media containing the different this compound concentrations. Pre-incubate the cells with the inhibitor for 1-2 hours.
-
Induce Apoptosis: Add your apoptotic stimulus to all wells except for the "untreated" and "inhibitor only" controls.
-
Incubation: Incubate for the required time for your stimulus to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assess Cell Death: Measure apoptosis using your preferred method (e.g., Annexin V/PI staining by flow cytometry, caspase activity assay).
-
Analysis: Plot the percentage of apoptotic cells against the this compound concentration. The optimal concentration is the lowest dose that provides the maximum inhibition of apoptosis.
Protocol 2: Differentiating Apoptosis and Necrosis/Necroptosis via Annexin V & PI Staining
-
Experimental Setup: Set up your experimental conditions:
-
Untreated Control
-
Vehicle (DMSO) Control
-
Stimulus Only
-
Stimulus + this compound (at optimal concentration)
-
This compound Only
-
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells with 1 mL of cold 1X PBS. Centrifuge again.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable: FITC- / PI-
-
Early Apoptosis: FITC+ / PI-
-
Late Apoptosis / Necrosis: FITC+ / PI+
-
Necrosis: FITC- / PI+ (this population is often small)
-
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novusbio.com [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
Minimizing variability in experiments with Q-VD-OPh
Welcome to the technical support center for Q-VD-OPh, a potent and irreversible pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues in experiments utilizing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound, providing practical guidance and solutions.
Q1: What is the optimal concentration of this compound for my experiment?
A1: The optimal concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1] A universal effective concentration cannot be provided.
-
Recommendation: It is crucial to perform a dose-response experiment for each new cell line or experimental model to determine the minimum effective concentration that inhibits apoptosis without causing toxicity.[1][2]
-
Starting Range: For in vitro cell culture applications, a typical starting concentration range is 10-100 µM.[1] Some studies have shown effective inhibition of caspase-3 and -7 activity at concentrations as low as 0.05 µM.[3][4]
Q2: I'm observing inconsistent results or incomplete inhibition of apoptosis. What could be the cause?
A2: Inconsistent results can stem from several factors related to experimental protocol and reagent handling.
-
Pre-incubation is Key: For optimal results, it is recommended to pre-incubate cells with this compound for 30-60 minutes before inducing apoptosis.[2][5] This allows sufficient time for the inhibitor to permeate the cells and become active.
-
Inhibitor Stability: Ensure that your stock solution of this compound is properly stored. Reconstituted this compound in DMSO can be stored in small aliquots at –20°C to avoid repeated freeze-thaw cycles.[6] Stock solutions are generally stable for 6-8 months at -20°C.[1]
-
Apoptosis Induction Method: The potency and timing of your apoptotic stimulus can influence the required concentration and timing of this compound application. A very strong or rapid apoptotic stimulus may require a higher concentration of the inhibitor.
-
Cell Density: High cell density can sometimes affect the accessibility of the inhibitor to all cells. Ensure consistent cell plating densities across experiments.
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage are critical for maintaining the efficacy of this compound.
-
Reconstitution: this compound should be reconstituted in high-purity (>99.9%) dimethyl sulfoxide (B87167) (DMSO).[1][7] For example, to create a 10 mM stock solution, you can dissolve 1 mg of this compound in 195 µl of DMSO.[6]
-
Storage of Stock Solution: The lyophilized powder is stable for a year at room temperature when stored in a desiccator, though storage at -20°C is recommended.[1] Once reconstituted in DMSO, the stock solution should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[6]
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium from the frozen stock for each experiment.
Q4: I am concerned about the potential for off-target effects or toxicity. How can I mitigate this?
A4: this compound is known for its low toxicity compared to other pan-caspase inhibitors like Z-VAD-FMK.[8][9] However, it is still important to control for potential confounding factors.
-
DMSO Vehicle Control: The solvent used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations. It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated samples.[2] The final DMSO concentration should generally not exceed 0.2% to avoid cellular toxicity.[6][10][11]
-
Dose-Response Analysis: Performing a dose-response experiment will help you identify the lowest effective concentration, minimizing the risk of any potential off-target effects.
-
Negative Control: Consider using a negative control peptide, such as Z-FA-FMK, to ensure that the observed effects are due to caspase inhibition and not a non-specific peptide effect.[1]
Q5: Why am I having difficulty detecting downstream markers of apoptosis (e.g., PARP cleavage) even with this compound treatment?
A5: The inhibition of different apoptotic events can require varying concentrations of this compound.
-
Differential Inhibition: Studies have shown that while caspase-3 and -7 activity can be fully inhibited at very low concentrations (e.g., 0.05 µM), complete prevention of downstream events like PARP-1 cleavage may require significantly higher concentrations (e.g., 10 µM).[4]
-
Time-Course Experiment: The kinetics of different apoptotic events vary. Consider performing a time-course experiment to identify the optimal time point for observing the inhibition of your specific marker of interest.
Data Summary Tables
Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases
| Caspase | IC50 Range (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Data compiled from multiple sources.[3][7][12][13]
Table 2: Recommended Working Concentrations for this compound
| Application | Recommended Concentration | Notes |
| In Vitro Cell Culture | 10 - 100 µM | Highly dependent on cell type and apoptotic stimulus. Titration is essential.[1] |
| In Vivo Animal Studies | 20 mg/kg | Doses up to 120 mg/kg have been used in mice without reported toxic effects.[1] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Apoptosis Inhibition
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare this compound: Thaw a frozen aliquot of your 10 mM this compound stock solution at room temperature. Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.[2][5]
-
Apoptosis Induction: Add your chosen apoptotic stimulus to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 4, 8, 12, or 24 hours), depending on your experimental setup and the markers being analyzed.
-
Analysis: Harvest the cells and proceed with your chosen method for apoptosis analysis (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP or cleaved caspases).
Visualizations
Caption: Mechanism of apoptosis inhibition by this compound.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 11. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 12. apexbt.com [apexbt.com]
- 13. This compound | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
Long-term stability of Q-VD-OPh in solution
Welcome to the technical support center for Q-VD-OPh, the potent, cell-permeable, and irreversible pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
Lyophilized this compound is stable for at least one year when stored desiccated at -20°C.[1] Some suppliers recommend storage at -20°C to -70°C.[2]
Q2: What is the best solvent for reconstituting this compound and how should the stock solution be stored?
High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound.[2][3] Stock solutions of 10-20 mM in DMSO are stable for up to six months when stored at ≤ -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes before freezing.[2][3] For longer-term storage of over a year, keeping the stock solution at -80°C is recommended.[4]
Q3: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the length of the experiment.[2] However, a typical starting range for in vitro cell culture applications is 10-100 µM.[2] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q4: For how long is this compound stable in my cell culture medium at 37°C?
Q5: Can this compound cause off-target effects?
While this compound is designed for high specificity towards caspases, it's important to be aware of potential off-target effects, especially at high concentrations.[6] By blocking apoptosis, cells may be shunted towards other cell death pathways like necroptosis.[6] It is also advisable to include a solvent control (DMSO) in your experiments, as DMSO concentrations above 1.0% can cause cellular toxicity.[2]
Data Presentation: Storage and Stability Summary
| Form | Solvent | Storage Temperature | Stability |
| Lyophilized Powder | N/A | -20°C | ≥ 1 year[1] |
| Stock Solution | DMSO | ≤ -20°C | Up to 6 months[2] |
| Stock Solution | DMSO | -80°C | > 1 year[4] |
| Working Dilution | Cell Culture Media | 37°C | Dependent on media components and cell type; empirically determine for long-term experiments. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound appears to be inactive; no inhibition of apoptosis observed. | Improper Storage: The this compound stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solution from lyophilized powder. Ensure proper aliquoting and storage at ≤ -20°C. |
| Insufficient Concentration: The concentration of this compound may be too low for the specific cell type or apoptotic stimulus. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Timing of Addition: The inhibitor may have been added too late to prevent the apoptotic cascade. | Pre-incubate cells with this compound for at least 30-60 minutes before inducing apoptosis.[6] | |
| Apoptosis Induction Failure: The method used to induce apoptosis may not be working effectively. | Use a positive control for apoptosis induction. Confirm apoptosis using an alternative method (e.g., Annexin V staining, TUNEL assay). | |
| Incorrect Apoptotic Pathway: The observed cell death may be occurring through a caspase-independent pathway. | Investigate markers for other cell death pathways such as necroptosis (e.g., phosphorylated MLKL). | |
| High background cell death in controls. | DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration does not exceed 1.0%; ideally, keep it below 0.2%.[2][3] Run a vehicle control with the same concentration of DMSO. |
| Difficulty detecting cleaved caspases by Western blot after treatment. | Transient Activation: The peak of cleaved caspase expression can be transient. | Perform a time-course experiment to identify the optimal time point for detecting cleaved caspases. |
| Technical Issues with Western Blot: Insufficient protein load, poor antibody quality, or suboptimal transfer conditions can lead to weak or no signal. | Load a sufficient amount of protein (e.g., 30-60 µg). Use a validated antibody specific for the cleaved form of the caspase. Optimize gel percentage and transfer conditions for small proteins. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (the same used in your experiments)
-
Caspase activity assay kit (e.g., based on cleavage of a fluorogenic substrate like Ac-DEVD-AFC)
-
Recombinant active caspase-3
-
96-well plate (black, clear bottom for fluorescence)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Preparation of this compound-containing medium: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 20 µM). Also, prepare a control medium without this compound.
-
Incubation: Aliquot the this compound-containing medium and the control medium into sterile tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours). Incubate these tubes under the same conditions as your cell culture experiments (37°C, 5% CO₂).
-
Sample Collection: At each designated time point, remove an aliquot of the this compound-containing medium and the control medium.
-
Caspase Activity Assay:
-
In a 96-well plate, set up reactions containing recombinant active caspase-3 and the caspase assay buffer.
-
Add aliquots of the incubated this compound-containing medium and control medium to the wells.
-
Add the fluorogenic caspase substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each condition.
-
The activity of this compound at each time point can be determined by comparing the inhibition of caspase-3 activity by the incubated this compound solution to the inhibition by a freshly prepared this compound solution (time point 0). A decrease in the inhibitory capacity over time indicates degradation of the compound.
-
Protocol 2: General Caspase Activity Assay to Confirm this compound Efficacy
This protocol can be used to verify the inhibitory effect of this compound in your experimental setup.
Materials:
-
Cells treated with an apoptosis inducer in the presence or absence of this compound
-
Untreated control cells
-
Cell lysis buffer
-
Caspase activity assay kit (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells according to the caspase activity assay kit protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase assay buffer and the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence levels between the different treatment groups. A significant reduction in fluorescence in the cells treated with the apoptosis inducer and this compound, compared to those treated with the inducer alone, confirms the inhibitory activity of this compound.
Visualizations
Caption: Logical workflow for the proper storage and handling of this compound to ensure its stability.
Caption: The caspase signaling pathway, indicating the inhibitory action of this compound on multiple caspases.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Adjusting Q-VD-OPh dosage for different cell lines
Welcome to the technical support center for Q-VD-OPh, a potent and irreversible pan-caspase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell culture?
The typical starting concentration for this compound in in vitro applications ranges from 10 µM to 100 µM.[1][2] However, the optimal concentration is highly dependent on the specific cell line, the nature of the apoptotic stimulus, and the duration of the experiment.[1] It is crucial to empirically determine the most effective concentration for your particular experimental setup.[1][2]
2. How does this compound inhibit apoptosis?
This compound is a cell-permeable, irreversible pan-caspase inhibitor.[1][3][4] It functions by covalently binding to the catalytic cysteine residue in the active site of a broad range of caspases, including caspases-1, -3, -8, and -9, with IC50 values ranging from 25 to 400 nM.[3][5][6] This binding prevents the activation and downstream proteolytic activity of these caspases, thereby blocking both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][6][7]
3. Is this compound toxic to cells?
This compound is known for its low toxicity in cell culture, even at high concentrations, which is a significant advantage over older generations of caspase inhibitors like Z-VAD-fmk.[3][7][8] However, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended not to exceed a final DMSO concentration of 0.2% in your cell culture medium.[9]
4. How should I prepare and store this compound?
This compound is typically reconstituted in high-purity DMSO to create a stock solution, for example, a 10 mM stock.[2][9] To make a 10 mM stock solution, you can dissolve 1 mg of this compound in 195 µl of DMSO.[2][9] The reconstituted stock solution should be stored in small aliquots at -20°C and is stable for several months.[4][9] Avoid repeated freeze-thaw cycles.[9]
5. How long is the treatment with this compound effective?
The duration of effective caspase inhibition depends on the experimental conditions. Some studies have shown successful inhibition of apoptosis with treatment times of 18 hours or longer.[10] For human neutrophils, a single 10 µM dose was sufficient to prevent apoptosis for at least 5 days.[11] The stability of the compound in your specific culture conditions will influence the required frequency of administration for longer-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete inhibition of apoptosis | This compound concentration is too low. | The optimal concentration of this compound is cell-type and stimulus-dependent. Perform a dose-response experiment to determine the minimal concentration required for complete inhibition in your system. |
| Degradation of this compound. | Ensure proper storage of the stock solution at -20°C in aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Apoptosis is caspase-independent. | Confirm that the cell death pathway in your model is indeed caspase-dependent. Consider using alternative methods to assess cell death. | |
| Observed cell toxicity | High concentration of DMSO. | The final concentration of DMSO in the culture medium should not exceed 0.2%.[9] Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Off-target effects at very high concentrations. | Although this compound has low toxicity, extremely high concentrations might have unintended effects. Use the lowest effective concentration determined from your dose-response curve. | |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and culture conditions to ensure reproducibility. |
| Inconsistent preparation of this compound. | Prepare a large batch of stock solution and aliquot it to ensure consistency across multiple experiments. |
Quantitative Data Summary
The following table summarizes reported working concentrations of this compound used in various cell lines. Note that these are examples, and the optimal concentration for your experiments should be determined empirically.
| Cell Line | Concentration | Incubation Time | Notes | Reference |
| JEG3 | 50 µM | - | Abrogation of caspase-8 cleavage | [5] |
| MV4-11 | 25 µM | 1 hour | Protection from caspase-dependent cell death | [5] |
| SH-SY5Y | 5 µM | 48 hours | Sensitizes cells to necrosis caused by cypermethrin | [5] |
| JURL-MK1 | 0.05 µM | - | Full inhibition of caspase-3 and -7 activity | [12] |
| JURL-MK1 | 2 µM | - | Prevention of DNA fragmentation | [12] |
| JURL-MK1 | 10 µM | - | Inhibition of drug-induced loss of cellular adhesivity | [12] |
| HL60 | 0.05 µM | - | Full inhibition of caspase-3 and -7 activity | [12] |
| Jurkat | 20 µM | 30 minutes (pre-incubation) | Reduced camptothecin-induced apoptosis to control levels | [9] |
| Human Neutrophils | 10 µM | 5 days | Sustained viability and function | [11] |
Experimental Protocols
Protocol: Determining the Optimal this compound Dosage Using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting apoptosis in a specific cell line and with a particular apoptotic stimulus.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Apoptotic stimulus (e.g., Staurosporine, TRAIL, etc.)
- 96-well cell culture plates
- Apoptosis detection reagent (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3/7 activity assay)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence plate reader
2. Experimental Procedure:
3. Data Analysis:
Visualizations
Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways.
Caption: Workflow for optimizing this compound dosage.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. novusbio.com [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. q-vd.com [q-vd.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 12. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Q-VD-OPh Delivery In Vivo
Welcome to the technical support center for the in vivo application of Q-VD-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this potent pan-caspase inhibitor in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
A1: this compound (Quinoline-Valyl-Aspartyl-Difluorophenoxymethylketone) is a potent, cell-permeable, and irreversible broad-spectrum caspase inhibitor.[1][2] It is utilized in in vivo research to prevent apoptosis (programmed cell death) in various disease models, including neurodegenerative diseases, stroke, and spinal cord injury.[2][3] Its ability to cross the blood-brain barrier makes it particularly valuable for neurological studies.[1][2][4] Compared to older pan-caspase inhibitors like Z-VAD-FMK, this compound exhibits greater potency, increased stability, and lower toxicity.[2]
Q2: What is the recommended dose and route of administration for this compound in vivo?
A2: The most commonly reported dosage for this compound in mice and rats is between 10-20 mg/kg.[1][2] However, doses up to 120 mg/kg have been used in mice without apparent toxicity.[1] The optimal dose should be empirically determined for each specific animal model and experimental design. The standard route of administration is intraperitoneal (IP) injection.[1][2]
Q3: What are the main challenges associated with the in vivo delivery of this compound?
A3: The primary challenge is its poor solubility in aqueous solutions. This compound is practically insoluble in water, necessitating the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) for its administration.[1] High concentrations of DMSO can be toxic to animals, causing local irritation, pain, and inflammation, which can confound experimental results.[5][6] Therefore, careful formulation is crucial for successful in vivo delivery.
Q4: Are there any known off-target or unexpected effects of this compound in vivo?
A4: While this compound is more specific than older caspase inhibitors, long-term administration raises theoretical concerns about disrupting normal physiological apoptosis, which could potentially lead to immunological issues or tumor development. However, studies involving daily administration for up to four months in animal models have not reported side effects.[1]
An important consideration is that blocking apoptosis can sometimes shift the cell death mechanism to other pathways, such as necroptosis, a form of programmed necrosis. This process is often mediated by the RIPK1 signaling pathway.[7] Additionally, in some models, such as neonatal hypoxia-ischemia, while this compound provided long-term morphological protection, the functional benefits were transient, an unexpected outcome that researchers should be aware of.[8]
Q5: Is a vehicle control group necessary when using this compound?
A5: Absolutely. Due to the biological effects of the solvents used to dissolve this compound, particularly DMSO, a vehicle control group is essential.[1] This group should receive the same formulation (e.g., DMSO, PEG300, Tween 80, saline) without the this compound. This allows researchers to distinguish the effects of the inhibitor from any effects of the delivery vehicle itself. For more rigorous studies, a negative control compound like Q-VE-OPh, which is structurally similar to this compound but lacks caspase-inhibiting activity, can be used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation | - Rapid addition of aqueous solution to the DMSO stock.- Incorrect order of solvent addition.- Low temperature of the solution. | - Add the aqueous component (e.g., saline or PBS) slowly while vortexing vigorously.- Follow a sequential addition protocol: dissolve this compound in DMSO first, then add co-solvents like PEG300 and Tween 80 before adding the aqueous phase.- Gently warm the solution to 37°C to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
| Animal distress or pain after IP injection | - High concentration of DMSO.- Low pH of the formulation.- Irritation from the compound itself. | - Keep the final DMSO concentration in the injected volume below 10%, ideally as low as possible.- Use a co-solvent system (e.g., with PEG300 and Tween 80) to reduce the required DMSO concentration.- Ensure the final formulation is at a neutral pH.- If distress persists, consider alternative, less irritating delivery vehicles or a different route of administration if feasible for the experimental goals. |
| Lack of efficacy in the animal model | - Insufficient dose.- Poor bioavailability.- Rapid metabolism or clearance.- The disease model is not primarily driven by caspase-dependent apoptosis. | - Perform a dose-response study to determine the optimal dose for your model.- Ensure the formulation is clear and fully dissolved before injection to maximize bioavailability.- Adjust the dosing frequency based on the expected half-life of the compound (though specific PK data in rodents is limited).- Confirm the role of caspase-mediated apoptosis in your specific disease model through ex vivo or in vitro experiments. |
| Inconsistent results between animals | - Variability in injection technique.- Inconsistent formulation preparation.- Animal-to-animal differences in metabolism. | - Ensure all personnel are properly trained in IP injection techniques to ensure consistent delivery to the peritoneal cavity.- Prepare a fresh batch of the formulation for each experiment to avoid degradation or precipitation.- Increase the number of animals per group to account for biological variability. |
| Unexpected mortality in the treatment group | - Acute toxicity of the formulation (high DMSO concentration).- Off-target effects of this compound at the administered dose. | - Immediately review the formulation preparation and the final DMSO concentration.- Run a pilot study with a lower dose of this compound and/or a lower concentration of DMSO.- Conduct a thorough literature review for any known toxicities of this compound in your specific animal model and strain. |
Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Dose | Cmax (µM) | t1/2 (hours) | AUC (µM*h) | Species | Reference |
| This compound | 20 mg/kg (IV) | ~25 | Not Reported | Not Reported | Rhesus Macaque | [2] |
| This compound | 40 mg/kg (IV) | ~50 | Not Reported | Not Reported | Rhesus Macaque | [2] |
The following table presents a hypothetical example of pharmacokinetic parameters for a similar small molecule inhibitor in mice to illustrate typical data presentation. These values are for illustrative purposes only and do not represent actual data for this compound.
| Parameter | Dose | Route | Cmax (ng/mL) | t1/2 (hours) | AUC (ng*h/mL) |
| Example Compound | 10 mg/kg | IV | 1500 ± 250 | 2.5 ± 0.5 | 3500 ± 500 |
| Example Compound | 20 mg/kg | IP | 1200 ± 300 | 3.0 ± 0.7 | 4500 ± 600 |
Biodistribution of this compound
Note: Quantitative biodistribution data (%ID/g) for this compound in mice and rats is not available in the literature. It is known to cross the blood-brain barrier. The table below is a hypothetical representation of how such data would be presented, based on typical distribution patterns of small molecule inhibitors.
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 5.2 ± 1.1 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| Liver | 15.6 ± 3.2 | 10.1 ± 2.5 | 2.5 ± 0.8 |
| Spleen | 4.8 ± 1.5 | 3.2 ± 0.9 | 0.8 ± 0.3 |
| Kidneys | 20.5 ± 4.5 | 8.7 ± 2.1 | 1.5 ± 0.6 |
| Lungs | 3.1 ± 0.8 | 1.8 ± 0.5 | 0.4 ± 0.2 |
| Heart | 2.5 ± 0.6 | 1.1 ± 0.3 | 0.3 ± 0.1 |
| Brain | 0.5 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Muscle | 1.8 ± 0.5 | 0.9 ± 0.3 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (10 mg/mL)
This protocol details the preparation of a 10 mg/mL this compound solution in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This co-solvent formulation aims to improve solubility and reduce the toxicity associated with high concentrations of DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 100 mg/mL this compound stock solution in DMSO:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the corresponding volume of DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.
-
-
Prepare the final 10 mg/mL formulation (for a final volume of 1 mL):
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until it is a homogenous, clear solution.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again vigorously to ensure the surfactant is evenly dispersed.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The solution should remain clear.
-
-
Final Check and Storage:
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
The final concentration of this compound is 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
It is highly recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for IP injection in mice. Always follow your institution's specific animal care and use guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Appropriately sized needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Calculate the injection volume:
-
Weigh the mouse to determine the accurate dose.
-
For a 20 mg/kg dose using a 10 mg/mL formulation, the injection volume is 2 µL/g of body weight (or 0.05 mL for a 25g mouse).
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
-
-
Injection:
-
Tilt the mouse so its head is pointing downwards at a slight angle. This will cause the abdominal organs to shift towards the diaphragm, creating a safer injection space in the lower abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or major blood vessels.
-
The needle should be inserted at a 15-20 degree angle.
-
Before injecting, gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the calculated volume smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.
-
Visualizations
Caption: this compound blocks apoptosis by inhibiting caspases, which can lead to the activation of necroptosis via RIPK1.
Caption: Workflow for the preparation and in vivo administration of this compound.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, un inhibidor de caspasas, reduce la apoptosis relacionada con el trauma y mejora la recuperación funcional en ratas tras lesión medular traumática [scielo.isciii.es]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Delayed, long-term administration of the caspase inhibitor this compound reduced brain injury induced by neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Q-VD-OPh Treated Cells
Welcome to the technical support center for Q-VD-OPh, a potent and widely used pan-caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My cells are still dying after treatment with this compound. Isn't it supposed to prevent all cell death?
A1: While this compound is a potent inhibitor of apoptosis, which is a caspase-dependent form of programmed cell death, it does not block all forms of cell death.[1] If you observe continued cell death, your cells may be undergoing a caspase-independent cell death pathway, such as necroptosis.[1]
-
Necroptosis: This is a regulated form of necrosis that can be initiated by stimuli similar to those that trigger apoptosis, especially when caspase activity is blocked.[2][3] Key mediators of necroptosis include RIPK1, RIPK3, and MLKL.[2] In some cell types, inhibiting caspases with this compound can shunt the cell death pathway from apoptosis to necroptosis.[3]
-
Other Possibilities: Other forms of non-apoptotic cell death, such as ferroptosis or pyroptosis, might also be occurring. Additionally, at very high concentrations or with prolonged exposure, off-target effects or cellular stress unrelated to caspase inhibition could contribute to cell death.
Q2: I'm not seeing complete inhibition of apoptosis. Is there a problem with my this compound?
A2: This could be due to several factors related to the experimental setup:
-
Suboptimal Concentration: The effective concentration of this compound can vary depending on the cell type and the apoptotic stimulus.[4] While a concentration of 10-20 µM is commonly effective, titration is recommended to determine the optimal concentration for your specific system.[5][6]
-
Pre-incubation Time: For effective inhibition, it is crucial to pre-incubate the cells with this compound before inducing apoptosis. A pre-incubation time of 30 minutes to 1 hour is generally recommended to allow for sufficient cell permeability and target engagement.[6]
-
Inhibitor Stability: Ensure that the this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[4][5]
-
Dose-Dependent Effects: Different apoptotic events can require different concentrations of this compound for complete inhibition. For instance, lower concentrations might be sufficient to inhibit caspase-3 activity, while higher concentrations may be needed to prevent all downstream events like PARP cleavage or DNA fragmentation.[1][7]
Q3: Does this compound have any off-target effects I should be aware of?
A3: this compound is known for its high specificity for caspases and low cytotoxicity compared to older pan-caspase inhibitors like z-VAD-fmk.[8][9] However, like any chemical inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is considered a "true" pan-caspase inhibitor with minimal interaction with other cysteine proteases like cathepsins.[10] To mitigate potential off-target effects, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Q4: Can this compound affect other cellular processes besides apoptosis?
A4: The primary role of this compound is to inhibit caspases. However, since caspases are involved in various cellular processes beyond apoptosis, their inhibition can have broader consequences.
-
Autophagy: The relationship between this compound and autophagy is context-dependent. In some studies, this compound treatment did not significantly alter autophagy.[11][12] However, as caspases can cleave autophagy-related proteins like Beclin-1, their inhibition could theoretically influence autophagic pathways.[10]
-
Inflammation: Caspase-1 is a key mediator of inflammation through the processing of pro-inflammatory cytokines. As a pan-caspase inhibitor, this compound can inhibit caspase-1 and thus has the potential to modulate inflammatory responses.[13]
-
Cell Cycle and Differentiation: Some studies have suggested that by inhibiting caspases, this compound can influence cell differentiation processes.[8]
Troubleshooting Guide
This guide provides a structured approach to interpreting and resolving unexpected results when using this compound.
Diagram: Troubleshooting Workflow for Ineffective Apoptosis Inhibition
Caption: Troubleshooting workflow for experiments where this compound does not inhibit apoptosis as expected.
Table: Summary of Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Cells still dying | Cell death is caspase-independent (e.g., necroptosis). | - Co-treat with a necroptosis inhibitor (e.g., necrostatin-1).- Assay for markers of necroptosis (e.g., phosphorylated MLKL). |
| Incomplete apoptosis inhibition | Suboptimal inhibitor concentration. | Perform a dose-response curve with this compound (e.g., 1-100 µM) to find the IC50 for your system.[4] |
| Insufficient pre-incubation time. | Pre-incubate cells with this compound for at least 30-60 minutes before adding the apoptotic stimulus.[6] | |
| Degraded inhibitor. | Prepare a fresh stock of this compound from powder. Store stock solutions in small aliquots at -20°C to avoid freeze-thaw cycles.[4][5] | |
| Variable results between experiments | Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in the culture medium is below 0.2%, as higher concentrations can be toxic.[5] |
Key Experimental Protocols
Protocol 1: General Procedure for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.[5] Store at -20°C in small aliquots.
-
Pre-incubation: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 20 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 30-60 minutes at 37°C.[6]
-
Induction of Apoptosis: Add the apoptotic stimulus directly to the medium containing this compound.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the this compound stock.
-
Positive Control (Apoptosis): Cells treated with the apoptotic stimulus and the vehicle.
-
Negative Control: Untreated cells.
-
-
Incubation: Incubate for the desired period for the apoptotic stimulus to take effect.
-
Analysis: Proceed with downstream analysis (e.g., Annexin V/PI staining, caspase activity assay, Western blot).
Protocol 2: Western Blot for Caspase Cleavage
-
Sample Collection: After treatment, collect both adherent and floating cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, full-length PARP, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagram: Apoptosis vs. Necroptosis Signaling Pathways
Caption: Simplified signaling pathways for apoptosis and necroptosis, showing the inhibitory effect of this compound.
Data Presentation
Table: IC50 Values of this compound for Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | 25 - 400 |
| Caspase-12 | 25 - 400 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data synthesized from multiple sources.[10][13][14][15]
This technical support center provides a foundational guide for utilizing this compound and interpreting your experimental results. Successful application often requires optimization for each specific cellular model and experimental condition. Always include comprehensive controls to ensure the validity of your findings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Autophagy Machinery Controls Cell Death Switching between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. "this compound, Next Generation Caspase Inhibitor" by Thomas L. Brown [corescholar.libraries.wright.edu]
- 10. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
Ensuring complete caspase inhibition with Q-VD-OPh treatment
Welcome to the technical support center for Q-VD-OPh, a potent pan-caspase inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers effectively utilize this compound for complete caspase inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of a broad spectrum of caspases, including initiator caspases (e.g., -8, -9) and executioner caspases (e.g., -3, -7), thereby preventing their activity and blocking the apoptotic cascade.[2][3][4][5][6] The O-phenoxy group enhances its potency and cell permeability while minimizing toxicity compared to older generations of caspase inhibitors like Z-VAD-FMK.[2][7][8][9][10][11]
Q2: What is the recommended working concentration of this compound?
A2: The optimal working concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[1][2] For in vitro cell culture, a typical starting range is 10-20 µM, with some studies using up to 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.[1][5] For in vivo applications in mice, a common starting dose is 20 mg/kg administered via intraperitoneal (IP) injection.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder or a semi-solid.[2] It should be stored desiccated at -20°C for long-term stability (stable for at least one year).[2] To prepare a stock solution, reconstitute the compound in high-purity DMSO to a concentration of 10-20 mM.[1] For example, adding 195 µL of DMSO to 1 mg of this compound (MW: 513.49 g/mol ) will yield a ~10 mM stock solution.[1][5] The reconstituted stock solution is stable for up to 6 months when stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][5][12]
Q4: Is this compound toxic to cells?
A4: this compound is known for its low cytotoxicity at effective working concentrations.[3][7][8][9][10][11] Studies have shown that it is not toxic to cells even at high concentrations, unlike older caspase inhibitors which can have non-specific effects and become cytotoxic at higher doses.[7][8][10][11] However, the DMSO solvent used for reconstitution can be toxic at concentrations above 0.2-1.0%.[1][5] It is important to include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects.[1]
Q5: How does this compound compare to other pan-caspase inhibitors like Z-VAD-FMK?
A5: this compound is considered a next-generation pan-caspase inhibitor and offers several advantages over Z-VAD-FMK.[5] It is significantly more effective at preventing apoptosis, inhibits a broader spectrum of caspases more equally, and exhibits lower toxicity.[7][8][10][11][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition of apoptosis | Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or apoptotic stimulus. | Perform a dose-response experiment to determine the optimal concentration (e.g., titrate from 5 µM to 50 µM).[1][5] |
| Timing of inhibitor addition: The inhibitor may have been added too late to prevent the initiation of the caspase cascade. | Pre-incubate cells with this compound for at least 30-60 minutes before inducing apoptosis.[14] | |
| Cell death is not caspase-dependent: The observed cell death may be occurring through a caspase-independent pathway, such as necroptosis or autophagy.[14] | Investigate markers of other cell death pathways (e.g., RIPK1 for necroptosis, LC3 for autophagy). Consider using inhibitors of other pathways in combination with this compound. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the inhibitor. | Ensure proper storage of the lyophilized powder and reconstituted stock solution at -20°C.[1][2][5][12] Avoid repeated freeze-thaw cycles by preparing small aliquots.[1][5][12] | |
| Observed cytotoxicity | High concentration of DMSO: The final concentration of the DMSO solvent in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.2-1.0%.[1][5] If a higher concentration of this compound is needed, prepare a more concentrated stock solution. Include a DMSO vehicle control.[1] |
| Off-target effects (rare): Although known for low toxicity, very high concentrations might have unforeseen effects in sensitive cell lines. | Lower the concentration of this compound to the minimal effective dose determined by titration. | |
| Variability between experiments | Inconsistent cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture parameters. |
| Inaccurate pipetting of inhibitor: Small volumes of concentrated stock solution can be difficult to pipette accurately. | Prepare intermediate dilutions of the stock solution to allow for more accurate pipetting of larger volumes. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Working Concentrations of this compound
| Parameter | Value | Cell Types/Conditions | Reference(s) |
| IC₅₀ Range (recombinant caspases) | 25 - 400 nM | Caspases-1, -3, -8, -9 | [3][15] |
| Effective In Vitro Concentration | 5 - 100 µM | Various cell types | [1][3][15] |
| Commonly Used In Vitro Concentration | 10 - 20 µM | Various cell types | [1] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Parameter | Value | Animal Model | Reference(s) |
| Effective In Vivo Dose | 20 mg/kg | Mice | [1][2][3] |
| Reported Non-toxic Dose | Up to 120 mg/kg | Mice | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Caspase Inhibition Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO. Prepare working dilutions in pre-warmed cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the desired final concentration of this compound (e.g., 10 µM, 20 µM, 50 µM). Also, include a vehicle control (medium with the same final concentration of DMSO) and a positive control for apoptosis (no inhibitor). Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for the desired period to allow for the induction of apoptosis (e.g., 4-24 hours).
-
Assessment of Apoptosis: Analyze the extent of apoptosis using a suitable method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: For flow cytometry analysis of early and late apoptosis.
-
Caspase Activity Assay: Using a fluorogenic or colorimetric substrate (e.g., DEVD for caspase-3/7).
-
Western Blotting: To detect the cleavage of caspase substrates like PARP.
-
TUNEL Assay: To detect DNA fragmentation.
-
Protocol 2: Western Blot for PARP Cleavage
-
Cell Lysis: After the experimental treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Also, probe for a loading control like GAPDH or β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the full-length PARP band and an increase in the cleaved PARP band indicate caspase activity.
Visualizations
Caption: Overview of Apoptotic Signaling Pathways and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound to inhibit apoptosis.
Caption: A logical troubleshooting guide for incomplete caspase inhibition with this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Caspase non-selective inhibitor | Hello Bio [hellobio.com]
- 10. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - ProQuest [proquest.com]
- 11. "this compound, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]
- 12. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of Pan-Caspase Inhibitors: Q-VD-OPh vs. Z-VAD-FMK
For researchers, scientists, and drug development professionals, the accurate inhibition of caspases is crucial for dissecting the intricate mechanisms of apoptosis and inflammation. For years, Z-VAD-FMK has been a widely used tool, but next-generation inhibitors like Q-VD-OPh offer significant advantages in potency, specificity, and reduced off-target effects. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate pan-caspase inhibitor for your research needs.
Executive Summary
This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) and Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-fluoromethylketone) are both irreversible, cell-permeable pan-caspase inhibitors that are staples in apoptosis research. However, extensive studies have demonstrated the superiority of this compound in terms of efficacy and safety. This compound is significantly more potent, exhibits a broader and more equal inhibition spectrum across various caspases, and importantly, lacks the significant off-target effects and cellular toxicity associated with Z-VAD-FMK, even at high concentrations.[1][2][3][4]
Quantitative Comparison of Inhibitor Potency
Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the available data consistently indicates that this compound is a more potent inhibitor of caspases than Z-VAD-FMK.[5]
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Caspase-12 | Reference(s) |
| This compound | 25-400 nM | 25-400 nM | 48 nM | 25-400 nM | 25-400 nM | Inhibits | Inhibits | [2][6] |
| Z-VAD-FMK | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | [7] |
Note: "Potent Inhibitor" indicates that the compound is widely reported to inhibit the specified caspase, though specific quantitative values from a side-by-side comparative study were not available in the initial search. One study highlighted that the efficiency of this compound in inhibiting caspase-3 activity and DNA fragmentation in a whole-cell environment is approximately two orders of magnitude higher than that of Z-VAD-FMK.[5][8]
Mechanism of Action and Specificity
Both inhibitors function by irreversibly binding to the catalytic site of caspases, preventing the cleavage of their substrates.[6][9] Caspases are a family of cysteine proteases central to the apoptotic signaling cascade, which can be broadly divided into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).
Off-Target Effects and Cytotoxicity: A Critical Distinction
A significant drawback of Z-VAD-FMK is its documented off-target activity. It has been shown to inhibit other cysteine proteases, such as cathepsins and calpains.[7] Furthermore, Z-VAD-FMK inhibits N-glycanase 1 (NGLY1), which can induce autophagy, a cellular process that can confound the interpretation of apoptosis studies.[7] In some contexts, Z-VAD-FMK can even promote alternative cell death pathways like necroptosis.[10] At higher concentrations, Z-VAD-FMK can be cytotoxic.[3]
In stark contrast, this compound is reported to be a more selective pan-caspase inhibitor with minimal off-target effects and is not known to induce autophagy.[7] Crucially, this compound exhibits no toxicity even at extremely high concentrations, making it a much safer and more reliable tool for in vitro and in vivo studies.[1][2][3]
Experimental Protocols
To facilitate a direct comparison of these inhibitors in your own experimental systems, we provide the following detailed methodologies for key assays.
Caspase-Glo® 3/7 Activity Assay
This assay provides a luminescent signal that is proportional to the amount of caspase-3 and -7 activity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VAD-FMK
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 80 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat cells with various concentrations of this compound or Z-VAD-FMK (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce apoptosis by adding 10 µL of the desired stimulus (e.g., staurosporine, TNF-α) to the appropriate wells. Include an untreated control.
-
Incubate for the desired period (e.g., 3-6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.[11]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1][12][13]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14][15][16][17][18]
Structural Differences
The chemical structures of this compound and Z-VAD-FMK, while both peptide-based, have distinct features that contribute to their differing properties. This compound incorporates a quinoline (B57606) moiety and a difluorophenoxy group, which are believed to enhance cell permeability and inhibitory activity.[19] Z-VAD-FMK features a benzyloxycarbonyl (Z) group for protection.
Conclusion
While Z-VAD-FMK has been a valuable tool in apoptosis research, the evidence strongly supports the use of this compound as a superior alternative. Its enhanced potency, broader and more consistent inhibitory profile, and critically, its lack of significant off-target effects and cytotoxicity, make it the more reliable and specific choice for investigating caspase-dependent signaling pathways. For researchers seeking to generate clear, interpretable data with minimal confounding variables, this compound represents the current gold standard for pan-caspase inhibition.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1135695-98-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Z-VAD-FMK | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.kr [promega.kr]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.5. MTT Assay [bio-protocol.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-3 Inhibition: Q-VD-OPh vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement and modulation of caspase activity are critical in the study of apoptosis and related cellular processes. This guide provides an objective comparison of the widely used pan-caspase inhibitor, Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone), with other common alternatives, focusing on its inhibitory effect on caspase-3. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate inhibitor for your research needs.
Comparative Analysis of Caspase-3 Inhibitors
This compound is a potent, irreversible pan-caspase inhibitor known for its high efficacy and low cellular toxicity compared to other inhibitors like Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[1][2] While both are broad-spectrum inhibitors, studies have consistently demonstrated the superiority of this compound in preventing apoptosis.[2]
Data Presentation: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Z-VAD-FMK against caspase-3 and other relevant caspases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target Caspases | IC50 for Caspase-3 | Other Notable IC50 Values | Key Characteristics |
| This compound | Pan-caspase | 25-400 nM[1][3] | Caspase-1, -8, -9: 25-400 nM; Caspase-7: 48 nM[1] | High potency, low toxicity, cell-permeable, and can cross the blood-brain barrier.[2] Reported to be about two orders of magnitude more efficient than Z-VAD-FMK in inhibiting caspase-3 activity in whole-cell environments.[4] |
| Z-VAD-FMK | Pan-caspase | Potent inhibitor[1] | Potent inhibitor of caspases-1, -7, -8, -9.[1] Weakly inhibits caspase-2.[2] | Widely used, but has known off-target effects and can induce necroptosis.[2] |
| Z-DEVD-FMK | Caspase-3 and other executioner caspases | Potent inhibitor | Also shows potent inhibition on caspase-6, -7, -8, and -10.[5] | More specific for caspase-3 and related caspases compared to pan-caspase inhibitors. |
Mechanism of Action and Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. It is activated by initiator caspases (like caspase-8 and -9) through proteolytic cleavage. Once activated, caspase-3 cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Pan-caspase inhibitors like this compound act by irreversibly binding to the catalytic site of caspases, thereby preventing their activity and blocking the apoptotic cascade.
Caption: Mechanism of Caspase-3 Inhibition by this compound.
Experimental Protocols
To validate the inhibitory effect of this compound on caspase-3 activity, standardized assays are essential. Below are detailed protocols for colorimetric and fluorometric caspase-3 activity assays.
Experimental Workflow: Caspase-3 Activity Assay
Caption: Experimental Workflow for Caspase-3 Activity Assay.
Colorimetric Caspase-3 Activity Assay
This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA.[6]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound or other caspase inhibitors
-
Cell Lysis Buffer (e.g., 10x cell lysis buffer)[7]
-
2x Reaction Buffer (with DTT)[7]
-
Caspase-3 substrate: DEVD-pNA (4 mM)[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate or culture flasks at an appropriate density.
-
Induce apoptosis using the desired method. A negative control of uninduced cells should be run in parallel.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time.
-
-
Cell Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
-
Caspase Activity Measurement:
-
Load 50-200 µg of protein from each lysate into a new 96-well plate.[2] Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[6]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2][6]
-
Measure the absorbance at 405 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background reading (from cell lysates and buffers without substrate) from the sample readings.
-
Compare the absorbance values of the inhibitor-treated samples to the untreated (apoptosis-induced) control to determine the percentage of inhibition.
-
Fluorometric Caspase-3 Activity Assay
This assay is based on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) after cleavage from the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[9]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or other caspase inhibitors
-
Cell Lysis Buffer
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)[10]
-
Caspase-3 substrate: Ac-DEVD-AMC (10 mM stock in DMSO)[11]
-
96-well black microplate
-
Fluorometer with excitation at 380 nm and emission at 460 nm
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the colorimetric assay.
-
-
Cell Lysate Preparation:
-
Follow the same procedure as for the colorimetric assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Caspase Activity Measurement:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black plate.
-
Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in Assay Buffer to a final concentration of 20 µM.[10]
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank reaction with no cell lysate) from all readings.
-
The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the uninduced control or as a percentage of inhibition compared to the induced, untreated control. For quantitative results, a standard curve can be generated using known concentrations of free AMC.[11]
-
Conclusion
The validation of this compound's inhibitory effect on caspase-3 activity demonstrates its superiority over older generations of pan-caspase inhibitors like Z-VAD-FMK in terms of potency and cellular safety.[2] Its broad-spectrum inhibitory action and favorable pharmacological properties make it an invaluable tool for research into apoptosis and the development of novel therapeutics targeting caspase-mediated cell death pathways. The choice of inhibitor should be guided by the specific experimental context, but for studies requiring high efficacy and minimal off-target effects, this compound represents a robust and reliable option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Q-VD-OPh and Other Pan-Caspase Inhibitors
A Researcher's Guide to Selecting the Right Tool for Apoptosis Inhibition
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners in the programmed cell death pathway known as apoptosis. Their activation triggers a cascade of events leading to the dismantling of the cell. Pan-caspase inhibitors, which block the activity of a broad range of caspases, are invaluable tools for studying apoptosis and inflammation. For years, Z-VAD-FMK has been a widely used reagent, but alternatives with improved characteristics have emerged. This guide provides an objective, data-driven comparison of Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) with other prominent pan-caspase inhibitors, including Z-VAD-FMK, Emricasan, and Boc-D-FMK, to assist researchers in making informed decisions for their experimental needs.
Comparative Analysis of Pan-Caspase Inhibitors
The ideal pan-caspase inhibitor offers high potency, broad-spectrum activity, cell permeability, low toxicity, and high specificity. While many compounds are available, their performance profiles differ significantly.
This compound is a third-generation, irreversible pan-caspase inhibitor noted for its high potency and low toxicity.[1][2] It is significantly more effective at preventing apoptosis than older inhibitors like Z-VAD-FMK and Boc-D-FMK.[1][3] A key advantage of this compound is its lack of off-target effects, such as the induction of autophagy, which is a known issue with Z-VAD-FMK.[4] Furthermore, this compound is cell-permeable, can cross the blood-brain barrier, and has demonstrated efficacy in both in vitro and in vivo models.[3][5]
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that has been a mainstay in apoptosis research.[4] It effectively blocks apoptosis but suffers from several drawbacks. It is known to inhibit other cysteine proteases, such as cathepsins and calpains, and can induce necroptosis and autophagy, complicating the interpretation of experimental results.[3][4] Studies have shown that this compound can be up to two orders of magnitude more efficient at inhibiting caspase-3 activity and DNA fragmentation in a whole-cell environment compared to Z-VAD-FMK.[6]
Emricasan (IDN-6556) is another potent, irreversible pan-caspase inhibitor that has been evaluated in clinical trials for liver diseases.[3][7] It effectively reduces both apoptosis and inflammation.[3] In models of Fuchs Endothelial Corneal Dystrophy, Emricasan was shown to be as effective as Z-VAD-FMK in reducing cell detachment and inhibiting the cleavage of caspase-3 and PARP.[3][8]
Boc-D-FMK (Boc-Asp-[O-methyl]-fluoromethylketone) is another broad-spectrum caspase inhibitor.[9] While structurally related to Z-VAD-FMK, it can exhibit different effects depending on the cell type and apoptotic stimulus, suggesting it may have a different inhibitory preference for components within the apoptotic machinery.[3]
Data Presentation: Quantitative and Qualitative Comparison
The following tables summarize the key characteristics and inhibitory concentrations of the discussed pan-caspase inhibitors based on available experimental data.
Table 1: Qualitative Feature Comparison of Pan-Caspase Inhibitors
| Feature | This compound | Z-VAD-FMK | Emricasan (IDN-6556) | Boc-D-FMK |
| Mechanism | Irreversible | Irreversible[4] | Irreversible[3] | Irreversible |
| Cell Permeability | Yes[9] | Yes[4] | Yes | Yes |
| Toxicity | Very low, non-toxic at high concentrations[1][3] | Can be cytotoxic at higher doses[3] | Well-tolerated safety profile in clinical trials[7] | Can exhibit cytotoxicity |
| Off-Target Effects | Minimal reported[4] | Inhibits cathepsins, calpains; induces autophagy/necroptosis[3][4] | Not extensively reported in preclinical comparisons | Less characterized than Z-VAD-FMK |
| Blood-Brain Barrier | Yes, can cross[5] | Not reported | Not reported | Not reported |
Table 2: Inhibitory Potency (IC₅₀ / Kᵢ) Against Key Caspases
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |
| This compound | 25-400 nM | 25-400 nM | 48 nM | 25-400 nM | 25-400 nM | [4][10][11] |
| Z-VAD-FMK | Potent (nM range) | Potent (nM range) | Potent (nM range) | Potent (nM range) | Potent | [3] |
| Emricasan | Potent | Potent | Potent | Potent | Potent | [3][8] |
| Boc-D-FMK | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | Broad-spectrum | [3] |
Note: Direct comparison of absolute IC₅₀ values across different studies can be challenging due to variations in assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the role of caspases and the action of their inhibitors.
Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.
Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: General workflow for evaluating caspase inhibitor efficacy.
Key Experimental Methodologies
Accurate comparison of inhibitor performance relies on standardized and robust experimental protocols.
Caspase-3/7 Activity Assay (Colorimetric)
This assay quantitatively measures the activity of the key executioner caspases, caspase-3 and -7, in cell lysates.
-
Objective: To measure caspase-3/7 activity following treatment with an apoptosis inducer and a pan-caspase inhibitor.[3]
-
Materials:
-
Cells of interest cultured in appropriate plates.
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide).
-
Pan-caspase inhibitor (e.g., this compound).
-
Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-3 substrate (e.g., DEVD-pNA).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the apoptosis inducer in the presence or absence of the pan-caspase inhibitor for the desired time. Include untreated and vehicle-only controls.
-
Cell Lysis: Harvest cells and centrifuge to obtain a cell pellet. Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice.
-
Lysate Preparation: Centrifuge the lysate to pellet debris. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add 2x Reaction Buffer and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read the absorbance at 405 nm at multiple time points. The cleavage of the pNA moiety from the DEVD substrate by active caspases generates a yellow color.
-
Analysis: Calculate the caspase activity based on the change in absorbance over time, normalized to the protein concentration.
-
Apoptosis Detection by Annexin V Staining (Flow Cytometry)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Objective: To quantify the percentage of apoptotic cells in a population following treatment.
-
Materials:
-
Treated cells (as described above).
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE).
-
A viability dye such as Propidium Iodide (PI) or 7-AAD.[2]
-
1x Annexin V Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Collection: Harvest both floating and adherent cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add the fluorescently-labeled Annexin V and the viability dye (e.g., 7-AAD).[2]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
-
PARP Cleavage Assay (Western Blot)
PARP (Poly (ADP-ribose) polymerase) is a key substrate of executioner caspases. Its cleavage is a hallmark of apoptosis.
-
Objective: To qualitatively or semi-quantitatively assess apoptosis by detecting the cleavage of PARP.
-
Materials:
-
Treated cell lysates (prepared as for the caspase activity assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against full-length and cleaved PARP.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific for PARP, which recognizes both the full-length (~116 kDa) and the cleaved fragment (~89 kDa).
-
Secondary Antibody: Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of the 89 kDa band and a corresponding decrease in the 116 kDa band indicate caspase-mediated PARP cleavage and apoptosis.
-
Conclusion and Recommendations
The selection of a pan-caspase inhibitor should be guided by the specific requirements of the experiment.
-
For high-specificity and low-toxicity applications: This compound is the superior choice.[5] Its high potency and minimal off-target effects ensure that the observed results are due to caspase inhibition rather than confounding cellular processes.[1][4] It is particularly recommended for in vivo studies or experiments where long-term cell viability is critical.[5]
-
For general-purpose screening: While Z-VAD-FMK is a widely cited and effective inhibitor, researchers must be aware of its potential to induce autophagy and inhibit other proteases.[3][4] Appropriate controls are essential to mitigate these confounding factors.
-
For translational or clinical research: Emricasan represents a clinically evaluated option, particularly in the context of liver disease, and serves as a relevant tool for studies in that field.[7]
Ultimately, the advancement of tools from Z-VAD-FMK to this compound provides researchers with more precise and reliable means to investigate the intricate roles of caspases in health and disease. For studies demanding the highest degree of specificity and efficacy, the evidence strongly supports this compound as the current inhibitor of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Negative Controls for Q-VD-OPh Experiments
An Objective Comparison of Negative Controls for the Pan-Caspase Inhibitor Q-VD-OPh, Supported by Experimental Data and Detailed Protocols.
In the study of apoptosis and other caspase-mediated cellular processes, the pan-caspase inhibitor this compound (Quinoline-Valyl-Aspartyl-Difluorophenoxymethylketone) has emerged as a potent and specific tool, lauded for its low toxicity and high efficacy compared to older generations of caspase inhibitors.[1][2] However, rigorous experimental design necessitates the use of appropriate negative controls to ensure that the observed effects are specifically due to caspase inhibition and not off-target activities or artifacts related to the compound's chemical structure. This guide provides a comprehensive comparison of available negative controls for this compound, with a focus on experimental validation and practical application for researchers, scientists, and drug development professionals.
Choosing the Right Negative Control: A Head-to-Head Comparison
The ideal negative control for a pharmacological inhibitor should be structurally similar to the active compound but lack its specific biological activity. This allows researchers to distinguish the intended effects from any non-specific consequences of introducing a chemical agent to a biological system.
Q-VE-OPh: The Cognate Negative Control
Q-VE-OPh (Quinoline-Valyl-Glutamyl-Difluorophenoxymethylketone) is the most appropriate and specific negative control for this compound.[3] Its design is based on a single amino acid substitution: the critical aspartic acid (D) residue in the caspase recognition motif is replaced with glutamic acid (E). This subtle change, the addition of a single methylene (B1212753) group, is sufficient to abolish its ability to bind to and inhibit caspases, while preserving the overall molecular structure and chemical properties of the parent compound.[3]
Z-FA-FMK: A Less Specific Alternative
Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alaninyl-Fluoromethylketone) is another compound sometimes used as a negative control in caspase inhibition studies. However, it is structurally distinct from the O-phenoxy series of inhibitors like this compound. Furthermore, Z-FA-FMK has been reported to inhibit other cysteine proteases, such as cathepsins, which can introduce confounding variables into experimental interpretations.[4][5]
Performance Comparison: this compound vs. Its Negative Controls
Experimental data underscores the importance of selecting the correct negative control. The following tables summarize the comparative performance of this compound and its negative controls in key apoptosis assays. The data is based on studies in Jurkat T cells where apoptosis was induced by actinomycin (B1170597) D.
| Compound | Concentration (µM) | Inhibition of DNA Fragmentation | Reference |
| This compound | 5 | Complete | |
| 20 | Complete | ||
| Q-VE-OPh | 20 | None | [3] |
| 100 | Partial | ||
| Vehicle (DMSO) | - | None |
Table 1: Comparative Efficacy in Inhibiting Apoptotic DNA Fragmentation.
| Compound | Concentration (µM) | Inhibition of Caspase-8 Cleavage | Inhibition of Caspase-9 Cleavage | Reference |
| This compound | 20 | Complete | Complete | [5] |
| Q-VE-OPh | 20 | None | None | [5] |
| Vehicle (DMSO) | - | None | None | [5] |
Table 2: Comparative Efficacy in Inhibiting Initiator Caspase Activation.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams illustrate the logical relationship between the compounds and the caspase activation pathway.
Figure 1: Logical relationships of this compound and its negative controls.
Figure 2: Inhibition points of this compound in the caspase cascade.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Induction of Apoptosis
This protocol describes a general method for inducing apoptosis in a cell culture model.
-
Cell Line: Jurkat T cells (or other suitable cell line)
-
Apoptosis Inducer: Actinomycin D (or other appropriate stimulus, e.g., staurosporine, TNF-α)
Procedure:
-
Culture cells to the desired density in appropriate growth medium.
-
Pre-incubate the cells with this compound, Q-VE-OPh, or vehicle control (e.g., DMSO) at the desired final concentrations for 1-2 hours.
-
Add the apoptosis-inducing agent (e.g., Actinomycin D to a final concentration of 1-2 µg/mL).
-
Incubate the cells for the time period required to induce apoptosis (typically 4-24 hours, depending on the cell line and stimulus).
-
Harvest the cells for downstream analysis.
Western Blot for Cleaved Caspases and PARP
This protocol allows for the detection of key markers of caspase activation and apoptosis.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, or cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
-
DNA Fragmentation (Ladder) Assay
This classic assay visualizes the hallmark of apoptosis: the cleavage of genomic DNA into nucleosomal fragments.
Procedure:
-
DNA Extraction:
-
Harvest cells and wash with PBS.
-
Isolate cytosolic DNA using a commercially available apoptosis DNA laddering kit or a standard phenol-chloroform extraction method.
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5-2% agarose gel containing ethidium (B1194527) bromide or a safer alternative DNA stain.
-
Run the gel until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples, while a high molecular weight band will be present in non-apoptotic samples.
-
Caspase Activity Assay (Fluorometric)
This quantitative assay measures the enzymatic activity of caspases.
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described for Western blotting, using a non-denaturing lysis buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of protein lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage, which is proportional to the caspase activity in the sample.
-
Figure 3: A typical experimental workflow for validating this compound and its negative control.
Conclusion
The selection of an appropriate negative control is paramount for the unambiguous interpretation of experimental results. For studies involving the pan-caspase inhibitor this compound, its cognate analog Q-VE-OPh stands as the superior negative control. Its structural identity, save for the critical aspartate residue, ensures that any observed differences in cellular response can be confidently attributed to the specific inhibition of caspases by this compound. While other compounds like Z-FA-FMK have been used historically, their structural dissimilarity and potential for off-target effects make them less ideal choices. By employing Q-VE-OPh and the detailed experimental protocols provided in this guide, researchers can significantly enhance the rigor and reliability of their investigations into caspase-mediated cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Q-VD-OPh: A High-Fidelity Tool for Caspase Inhibition with Superior Specificity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and programmed cell death, the precise inhibition of specific proteases is paramount for both fundamental research and therapeutic development. The pan-caspase inhibitor, Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone), has emerged as a critical tool for studying apoptosis and other caspase-mediated processes. This guide provides an objective comparison of this compound's performance against other proteases, supported by available experimental data, to assist researchers in making informed decisions for their experimental designs.
Unparalleled Specificity for Caspases
This compound is a potent, irreversible, and cell-permeable pan-caspase inhibitor that demonstrates broad-spectrum activity against multiple caspases.[1] Its efficacy in preventing apoptosis is well-documented, and it is often compared to the first-generation pan-caspase inhibitor, Z-VAD-FMK.[2] A key differentiator and significant advantage of this compound is its remarkable specificity for caspases over other classes of proteases.
While Z-VAD-FMK is known to exhibit off-target effects by inhibiting other cysteine proteases such as cathepsins and calpains, extensive research indicates that this compound is highly selective for caspases.[3] One study explicitly states that there is no evidence that this compound can inhibit cathepsin B or other non-caspase proteases.[4] This high fidelity makes this compound a more reliable tool for dissecting caspase-specific pathways without the confounding variables of off-target inhibition.
Quantitative Comparison of Caspase Inhibition
The inhibitory potency of this compound against various caspases has been quantified through the determination of half-maximal inhibitory concentrations (IC50). These values underscore its broad-spectrum efficacy within the caspase family.
| Caspase Target | This compound IC50 (nM) |
| Caspase-1 | 25 - 400[1][5] |
| Caspase-3 | 25 - 400[1][5] |
| Caspase-7 | 48[6] |
| Caspase-8 | 25 - 400[1][5] |
| Caspase-9 | 25 - 400[1][5] |
| Caspase-10 | 25 - 400[6] |
| Caspase-12 | 25 - 400[6] |
Specificity Profile Against Other Protease Families
A critical aspect of any inhibitor is its selectivity. While direct quantitative data for this compound against a wide panel of non-caspase proteases is not extensively published, the available literature consistently points towards its high specificity.
| Protease Family | This compound Inhibition | Z-VAD-FMK Inhibition |
| Caspases | Potent, broad-spectrum inhibition [1][5][6] | Broad-spectrum inhibition |
| Cathepsins | No evidence of inhibition[4] | Known to inhibit (e.g., Cathepsin B) |
| Calpains | No evidence of inhibition | Known to inhibit |
| Granzyme B | No direct inhibitory data found | Can be inhibited by some caspase inhibitors |
The lack of evidence for this compound's activity against proteases like cathepsins and calpains, coupled with its potent anti-caspase activity, solidifies its position as a superior tool for specific caspase inhibition.
Experimental Methodologies
The determination of inhibitor specificity and potency relies on robust experimental protocols. Below are outlines of common methods used to assess caspase inhibition.
Caspase Activity Assay (Fluorometric)
This assay quantifies caspase activity by measuring the cleavage of a fluorogenic substrate.
Principle: Caspases recognize specific peptide sequences. A synthetic peptide substrate containing this recognition sequence is linked to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin). Upon cleavage by an active caspase, the fluorophore is released, and its fluorescence can be measured.
General Protocol:
-
Cell Lysis: Prepare cell lysates from control and treated (e.g., apoptosis-induced) cells.
-
Reaction Setup: In a 96-well plate, combine cell lysate with a reaction buffer containing a caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3).
-
Inhibitor Addition: For inhibitor studies, pre-incubate the cell lysate with varying concentrations of this compound before adding the substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.
Caspase-Glo® Luminescent Assay
This commercially available assay measures caspase activity based on a luciferase-mediated reaction.
Principle: The assay utilizes a proluminescent substrate containing a caspase-specific peptide sequence. Caspase cleavage of the substrate releases a substrate for luciferase, which in turn generates a luminescent signal that is proportional to caspase activity.
General Protocol:
-
Cell Plating: Seed cells in a 96-well plate and treat as required to induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® reagent directly to the cell culture wells. The reagent contains the proluminescent substrate and luciferase.
-
Incubation: Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of caspase inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound.
Caption: Major apoptotic pathways and points of inhibition by this compound.
Conclusion
The pan-caspase inhibitor this compound stands out as a highly specific and potent tool for the study of caspase-mediated cellular processes. Its superior selectivity over other cysteine proteases, such as cathepsins and calpains, minimizes the risk of off-target effects that can complicate the interpretation of experimental results. For researchers seeking to confidently attribute cellular phenotypes to the inhibition of caspases, this compound represents the current gold standard, offering a level of precision that is essential for advancing our understanding of apoptosis and related pathologies.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Q-VD-OPh and Z-VAD-FMK in the Context of Necroptosis Induction
For researchers, scientists, and drug development professionals, understanding the nuanced effects of widely used caspase inhibitors is critical for accurate experimental design and interpretation. This guide provides a detailed comparison of two prominent pan-caspase inhibitors, Q-VD-OPh and Z-VAD-FMK, with a specific focus on their differential ability to induce necroptosis.
While both this compound and Z-VAD-FMK are potent inhibitors of apoptosis, their effects on the necroptotic pathway diverge significantly. Z-VAD-FMK, under certain conditions, is a known inducer of necroptosis, a regulated form of necrosis. In contrast, this compound generally does not induce necroptosis and is often utilized to inhibit apoptosis in experimental models where the study of necroptosis is the primary objective.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) and Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-fluoromethylketone) are irreversible pan-caspase inhibitors that function by binding to the catalytic site of caspases, the key executioners of apoptosis. However, their off-target effects appear to be a crucial determinant in their differential impact on necroptosis.
Z-VAD-FMK, by inhibiting caspase-8, can trigger a switch from apoptosis to necroptosis, particularly in the presence of stimuli like Tumor Necrosis Factor-alpha (TNFα).[1][2] This inhibition prevents the caspase-8-mediated cleavage and inactivation of key necroptotic proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3] This allows for the formation of the necrosome, a signaling complex comprising activated RIPK1 and RIPK3, which then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4]
Conversely, studies in L929 fibrosarcoma cells have demonstrated that while Z-VAD-FMK and another FMK-containing inhibitor, BocD-FMK, induce necroptosis, this compound does not.[1][5] This difference has been attributed to the ability of Z-VAD-FMK and BocD-FMK to activate Protein Kinase C (PKC), a step that appears to be upstream of the autocrine production of TNFα required for necroptosis induction in this cell line. This compound does not share this PKC-activating property.[1]
Quantitative Comparison of Necroptosis Induction
The following tables summarize the differential effects of this compound and Z-VAD-FMK on key markers of necroptosis based on available experimental data.
Table 1: Effect on Cell Viability in L929 Cells
| Inhibitor | Concentration | Cell Viability | Necroptosis Induction | Reference |
| Z-VAD-FMK | 20-50 µM | Decreased | Yes | [1][5] |
| This compound | 20-50 µM | No significant change | No | [1][5] |
| BocD-FMK | 50 µM | Decreased | Yes | [1] |
Table 2: Effect on Necroptotic Signaling Molecules
| Inhibitor | Effect on RIPK1 Phosphorylation | Effect on MLKL Phosphorylation | Effect on PKC Activation | Reference |
| Z-VAD-FMK | Promotes (indirectly via caspase-8 inhibition) | Promotes | Induces | [1] |
| This compound | No direct induction | No direct induction | Does not induce | [1] |
Signaling Pathways
The signaling pathways illustrating the differential effects of Z-VAD-FMK and this compound are depicted below.
References
- 1. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC-MAPKs-AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Q-VD-OPh with Non-Caspase Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-caspase inhibitor Q-VD-OPh with other alternatives, focusing on its cross-reactivity with non-caspase targets. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for research applications.
Executive Summary
This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor that has demonstrated significant advantages over older generations of caspase inhibitors, such as Z-VAD-fmk. A key feature of this compound is its high specificity for caspases, with minimal off-target effects on other protease families, such as cathepsins and calpains. This high specificity, combined with its low cytotoxicity, makes this compound a more reliable and precise tool for studying apoptosis and other caspase-mediated processes.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory activity of this compound and its common alternatives against a panel of caspases and other proteases.
Table 1: Inhibitory Activity of this compound against Human Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 25 - 400 |
| Caspase-3 | 25 - 400 |
| Caspase-7 | 48 |
| Caspase-8 | 25 - 400 |
| Caspase-9 | 25 - 400 |
| Caspase-10 | Inhibits |
| Caspase-12 | 25 - 400 |
IC50 values are compiled from various sources and may vary depending on assay conditions.[1][2]
Table 2: Comparative Specificity of Pan-Caspase Inhibitors
| Target Protease | This compound | Z-VAD-fmk | Emricasan (IDN-6556) |
| Caspases | |||
| Caspase-1 | Potent (25-400 nM IC50) | Potent | Potent (0.3 nM Ki) |
| Caspase-3 | Potent (25-400 nM IC50) | Potent | Potent (0.2 nM Ki) |
| Caspase-7 | Potent (48 nM IC50) | Potent | Potent (0.3 nM Ki) |
| Caspase-8 | Potent (25-400 nM IC50) | Potent | Potent (0.4 nM Ki) |
| Caspase-9 | Potent (25-400 nM IC50) | Potent | Potent (1.1 nM Ki) |
| Non-Caspase Proteases | |||
| Cathepsin B | No significant inhibition | Inhibits | Not widely reported |
| Cathepsin L | No significant inhibition | Inhibits | Not widely reported |
| Calpains | No significant inhibition | Inhibits | Not widely reported |
This table provides a comparative overview. "Potent" indicates strong inhibitory activity reported in the literature. Specific IC50/Ki values can vary based on experimental conditions.[3][4]
Cross-Reactivity with Non-Caspase Targets
A significant drawback of early-generation pan-caspase inhibitors like Z-VAD-fmk is their propensity to inhibit other cysteine proteases, particularly lysosomal cathepsins and cytosolic calpains.[3] This cross-reactivity can lead to confounding experimental results, as these proteases are involved in distinct cellular processes, including autophagy and non-apoptotic cell death pathways.
This compound was specifically designed to overcome this limitation. Its chemical structure, featuring a difluorophenoxy group, confers a higher degree of selectivity for the active site of caspases.[5] Multiple studies have reported that this compound does not significantly inhibit cathepsins or calpains at concentrations where it effectively blocks caspase activity.[3] This makes it a superior tool for dissecting caspase-specific roles in cellular events.
Impact on Cellular Signaling Pathways
The high specificity of this compound ensures that its effects are primarily restricted to the caspase-mediated apoptotic signaling cascade. In contrast, the off-target effects of inhibitors like Z-VAD-fmk can inadvertently modulate other critical cellular pathways.
One notable off-target effect of Z-VAD-fmk is the induction of autophagy through the inhibition of N-glycanase 1 (NGLY1).[3] This can complicate the interpretation of cell death assays, as autophagy can either promote cell survival or contribute to a non-apoptotic form of cell death. This compound has been reported to not induce autophagy, thus providing a clearer window into caspase-dependent apoptosis.[3]
The following diagrams illustrate the on-target and off-target effects of these inhibitors.
Experimental Protocols
Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific protease.
Materials:
-
Recombinant active protease (e.g., caspase, cathepsin, calpain)
-
Protease inhibitor to be tested (e.g., this compound)
-
Assay Buffer (specific to the protease family, e.g., for caspases: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Fluorogenic substrate (specific to the protease, e.g., Ac-DEVD-AMC for caspase-3)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active protease to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the diluted inhibitor at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted protease to each well (except the negative control).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the fluorogenic substrate to all wells to a final concentration appropriate for the enzyme (e.g., 50 µM for caspases).
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The pan-caspase inhibitor this compound represents a significant advancement in the study of apoptosis and other caspase-related pathologies. Its high potency against a broad range of caspases, coupled with its exceptional specificity and lack of significant cross-reactivity with non-caspase proteases like cathepsins and calpains, distinguishes it from older inhibitors such as Z-VAD-fmk. The reduced potential for off-target effects, such as the induction of autophagy, ensures more reliable and interpretable experimental outcomes. For researchers requiring precise and clean inhibition of the caspase cascade, this compound is a superior and recommended tool.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. "this compound, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]
Verifying the Non-Toxic Nature of Q-VD-OPh in Sensitive Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes and diseases. Pan-caspase inhibitors are invaluable tools in this field, allowing for the elucidation of caspase-dependent signaling pathways. For years, Z-VAD-FMK has been a widely used pan-caspase inhibitor. However, concerns regarding its off-target effects and potential cytotoxicity have led to the development of alternatives. This guide provides an objective comparison of Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) and Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), with a focus on verifying the non-toxic nature of this compound in sensitive cell lines, supported by experimental data and detailed protocols.
Superior Safety Profile of this compound
This compound, a cell-permeable and irreversible pan-caspase inhibitor, has demonstrated a significantly improved safety profile compared to Z-VAD-FMK.[1] Studies have consistently shown that this compound exhibits minimal to no toxicity in various cell lines, even at high concentrations.[2] In contrast, Z-VAD-FMK has been reported to induce off-target effects, including the induction of alternative cell death pathways like necroptosis and autophagy, which can confound experimental results.[3][4][5] This inherent toxicity of Z-VAD-FMK can be particularly problematic in sensitive cell lines commonly used in apoptosis research, such as Jurkat and HL-60 cells.
Quantitative Comparison of Cytotoxicity
While direct IC50 values for the cytotoxicity of these inhibitors are not always the primary focus of studies, the available data clearly indicates the superior non-toxic nature of this compound. The following table summarizes representative data on the effects of this compound and Z-VAD-FMK on the viability of sensitive cell lines in the absence of an apoptotic stimulus.
| Inhibitor | Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Key Observations |
| This compound | Human Neutrophils | 10 | 120 | >88% | Maintained viability and function for at least 5 days.[6] |
| HEK293 | 50 | 72 | No significant decrease | Did not induce autophagy, unlike Z-VAD-FMK.[4] | |
| Z-VAD-FMK | L929 | >20 | - | Induces necrosis | Can actively induce cell death in certain cell lines.[3] |
| Activated T cells | 100 | 24 | ~77-82% | Increased cell death compared to control.[7] | |
| HEK293 | 50 | 72 | Significant increase in autophagy | Induces off-target autophagic response.[4] |
Mechanism of Action and Specificity
Both this compound and Z-VAD-FMK are broad-spectrum caspase inhibitors. They function by irreversibly binding to the catalytic site of caspases, the key executioner enzymes of apoptosis. However, this compound is reported to have a better specificity for caspases with fewer off-target effects compared to Z-VAD-FMK.[3] Z-VAD-FMK has been shown to inhibit other proteases, such as cathepsins and calpains, which can contribute to its off-target cellular effects, including cell cycle arrest.[3]
Caption: Caspase activation pathways and points of inhibition by this compound and Z-VAD-FMK.
Experimental Protocols
To verify the non-toxic nature of this compound and compare it to alternatives, several key experiments can be performed. Below are detailed methodologies for these assays.
Caption: A typical experimental workflow for assessing the cytotoxicity of caspase inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Sensitive cell line (e.g., Jurkat, HL-60)
-
Complete culture medium
-
This compound and Z-VAD-FMK
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of this compound, Z-VAD-FMK, and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from cells with damaged plasma membranes, a marker of cytotoxicity.
-
Materials:
-
Sensitive cell line
-
Complete culture medium
-
This compound and Z-VAD-FMK
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with inhibitors as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Sensitive cell line
-
Complete culture medium
-
This compound and Z-VAD-FMK
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with inhibitors as described previously.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
The available evidence strongly supports the non-toxic nature of this compound, particularly when compared to the first-generation pan-caspase inhibitor, Z-VAD-FMK.[1][2] Its superior safety profile, characterized by a lack of off-target effects and minimal cytotoxicity even at high concentrations, makes it a more reliable and specific tool for studying caspase-dependent apoptosis.[4][5] For researchers working with sensitive cell lines or conducting long-term experiments, this compound offers a significant advantage by minimizing confounding variables related to inhibitor-induced toxicity. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these inhibitors, enabling researchers to make informed decisions for their specific experimental needs and to confidently verify the non-toxic properties of this compound in their model systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the pan-caspase inhibitor this compound on human neutrophil lifespan and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Early and Robust Activation of Caspases Heads Cells for a Regulated Form of Necrotic-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Quantitative Analysis of Apoptosis Inhibition by Q-VD-OPh Versus Other Pan-Caspase Inhibitors
For researchers navigating the complex landscape of apoptosis, the choice of a reliable and effective pan-caspase inhibitor is paramount. This guide provides a comprehensive, data-driven comparison of Q-VD-OPh with the widely used alternative, Z-VAD-FMK, to inform experimental design and drug development professionals.
This objective analysis delves into the quantitative performance, underlying mechanisms, and experimental application of these critical research tools. By presenting clear, comparative data and detailed protocols, this guide aims to equip scientists with the necessary information to select the most appropriate inhibitor for their specific research needs.
Performance Comparison: this compound vs. Z-VAD-FMK
This compound (Quinoline-Val-Asp-Difluorophenoxymethylketone) has emerged as a potent and less toxic alternative to the traditional pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-Fluoromethylketone).[1][2] Both are irreversible inhibitors that bind to the catalytic site of caspases, the key proteases that execute apoptosis.[1] However, studies have indicated that this compound exhibits superior efficacy in preventing apoptosis.[3]
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Z-VAD-FMK against key initiator and executioner caspases. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific assay and cell type used.
| Inhibitor | Target Caspase | Reported IC50 (nM) | Key Characteristics |
| This compound | Caspase-1, -3, -8, -9 | 25 - 400[2] | Potent, cell-permeable, crosses the blood-brain barrier, and demonstrates low toxicity even at high concentrations.[2] |
| Caspase-7 | 48[1] | ||
| Z-VAD-FMK | Pan-caspase | "Potent inhibitor" (specific IC50 values vary across studies)[1] | Widely used, but can exhibit off-target effects and induce necroptosis. May be cytotoxic at higher concentrations.[1][2] |
Studies have shown that this compound can be about two orders of magnitude more efficient than Z-VAD-FMK in inhibiting caspase-3 activity and DNA fragmentation in a whole-cell environment.[3]
Apoptosis Signaling Pathways and Inhibitor Intervention
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Pan-caspase inhibitors like this compound and Z-VAD-FMK act at the core of this process by broadly inhibiting both initiator and executioner caspases.
Experimental Workflow for Comparing Apoptosis Inhibitors
A systematic approach is crucial for the quantitative comparison of apoptosis inhibitors. The following workflow outlines the key steps from experimental setup to data analysis.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for key assays used to quantify apoptosis.
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspases-3 and -7.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VAD-FMK
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of this compound or Z-VAD-FMK at various concentrations. Include untreated cells as a negative control.
-
Cell Lysis: After the desired incubation period, lyse the cells using the Cell Lysis Buffer.
-
Assay Reaction: Add the cell lysate to a new 96-well plate. Add the 2x Reaction Buffer containing DTT, followed by the DEVD-pNA substrate.[4][6]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[4][6] The amount of p-nitroaniline released is proportional to the caspase activity.
-
Data Analysis: Calculate the percentage of caspase inhibition for each inhibitor concentration relative to the positive control (apoptosis inducer only).
Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.[9][10][11][12][13]
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer.[9][10][11][12][13]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[9][10][11][12][13]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[9][10][11][13]
-
Analysis: Analyze the cells by flow cytometry within one hour.[9][11] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and the inhibitory effect of this compound and Z-VAD-FMK.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated cells on coverslips or slides
-
TUNEL assay kit (containing TdT enzyme, labeled dUTP, and reaction buffer)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[16]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.[14][15][16]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C.[14][15]
-
Detection: Wash the cells and, if necessary, add a secondary detection reagent (e.g., fluorescently labeled antibody or streptavidin).
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, quantify the fluorescence by flow cytometry.[17]
-
Data Analysis: Determine the percentage of TUNEL-positive cells to assess the extent of apoptosis and compare the inhibitory effects of this compound and Z-VAD-FMK.
Conclusion
The available data strongly suggest that this compound is a superior pan-caspase inhibitor compared to Z-VAD-FMK, offering higher potency and lower cytotoxicity.[2] While Z-VAD-FMK remains a widely used and valuable tool for studying caspase-dependent apoptosis, its potential for off-target effects and induction of necroptosis necessitates careful interpretation of results.[1] For researchers requiring a more specific and less toxic inhibitor for their apoptosis studies, this compound presents a compelling alternative. The choice of inhibitor should ultimately be guided by the specific experimental context, including the cell type, the nature of the apoptotic stimulus, and the potential for off-target effects. The provided protocols offer a robust framework for the rigorous evaluation and comparison of these essential research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, this compound, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of the caspase inhibitor this compound on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scribd.com [scribd.com]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Q-VD-OPh
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of the pan-caspase inhibitor, Q-VD-OPh. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Key Compound Information
This compound, or Quinoline-Val-Asp(non-omethylated)-OPh, is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research.[1] While it is a valuable tool, understanding its properties is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 513.77 g/mol | [2] |
| Form | Off-white semi-solid or lyophilized powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Lyophilized form: -20°C to -70°C. Reconstituted in DMSO: ≤ -20°C in aliquots. | [2][3] |
| Hazard Classification | Not classified as hazardous according to the Globally Harmonized System (GHS). | [4] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the appropriate personal protective equipment is worn to prevent accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Protocol
While this compound is not classified as a hazardous substance, it is frequently dissolved in Dimethyl Sulfoxide (DMSO), which requires specific disposal considerations.[3][4] Furthermore, good laboratory practice dictates that all chemical waste be handled with care.
1. Waste Identification and Segregation:
-
Unused/Expired Solid this compound: Treat as chemical waste. Do not dispose of in regular trash.
-
This compound in DMSO Solution: This is the most common form of this compound waste. This solution should be treated as a chemical waste stream containing DMSO.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
2. Waste Collection and Storage:
-
Collect all this compound waste (solid, liquid solutions, and contaminated materials) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with DMSO. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.
-
The label on the waste container should clearly state "Hazardous Waste" and list all contents, including "this compound" and "DMSO."
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]
3. Disposal Procedure:
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the hazardous waste container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Accidental Release Measures
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills (in DMSO), absorb with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. bosterbio.com [bosterbio.com]
Essential Safety and Operational Guide for Handling Q-VD-OPh
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Q-VD-OPh, a pan-caspase inhibitor. The following procedures ensure safe handling, proper storage, and effective use of this compound in experimental settings.
Personal Protective Equipment (PPE)
While one safety data sheet indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety protocols for handling chemical compounds.[1] The following personal protective equipment is recommended to minimize exposure and ensure a safe working environment.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact during handling of the lyophilized powder and DMSO reconstituted solution. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes of the reconstituted solution. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | A respirator may be considered if handling large quantities of the lyophilized powder outside of a containment hood, though this is not a typical use case. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
| Parameter | Specification | Notes |
| Storage of Lyophilized Powder | -20°C[2][3] | Can be stored desiccated at room temperature for up to one year, though -20°C is recommended.[4] |
| Reconstitution Solvent | High-purity Dimethyl Sulfoxide (DMSO)[2][3][4] | |
| Storage of Reconstituted Solution | -20°C in small aliquots | Avoid multiple freeze-thaw cycles.[2][3] Stock concentrations of 10-20 mM in DMSO are stable for up to 6 months at ≤ -20°C.[5] |
| Molecular Weight | 513.49 g/mol [6] |
Experimental Protocols: Preparation of Stock and Working Solutions
Preparation of a 10 mM Stock Solution:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
To prepare a 10 mM stock solution from 1 mg of this compound, add 195 µL of high-purity DMSO to the vial.[2][3]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[2][3]
Preparation of a Working Solution for Cell Culture:
-
For in vitro applications, the typical final working concentration of this compound ranges from 10-100 µM.[4][5] The optimal concentration should be determined empirically for each experimental system.
-
To prepare a working solution, dilute the 10 mM stock solution directly into the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.2% to 1.0%, as higher concentrations can be toxic to cells and may mask the effects of the inhibitor.[2][5]
Experimental Workflow: In Vitro Apoptosis Inhibition Assay
The following diagram outlines a general workflow for using this compound in a cell-based apoptosis inhibition assay.
Caption: Workflow for apoptosis inhibition using this compound.
Mechanism of Action: Pan-Caspase Inhibition
This compound is a cell-permeable, irreversible pan-caspase inhibitor.[4] It functions by binding to the catalytic site of multiple caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, thereby preventing their activation and the subsequent execution of apoptotic pathways.[7][8] This broad-spectrum inhibition makes it a valuable tool for studying apoptosis in various experimental models. The IC50 values for this compound range from approximately 25 to 400 nM for different caspases.[6][7]
The following diagram illustrates the role of this compound in blocking caspase-mediated apoptosis.
Caption: this compound inhibits both initiator and effector caspases.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste. Avoid allowing the substance to enter sewers or surface and ground water.[1] For specific disposal guidelines, consult your institution's environmental health and safety office.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 3. This compound, General Caspase Inhibitor [bdbiosciences.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
